molecular formula C6H9IO2 B1598368 Ethyl (Z)-3-Iodo-2-butenoate CAS No. 34450-62-9

Ethyl (Z)-3-Iodo-2-butenoate

Cat. No.: B1598368
CAS No.: 34450-62-9
M. Wt: 240.04 g/mol
InChI Key: LTFHTHBCTYXEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (Z)-3-Iodo-2-butenoate is a useful research compound. Its molecular formula is C6H9IO2 and its molecular weight is 240.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (Z)-3-Iodo-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (Z)-3-Iodo-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34450-62-9

Molecular Formula

C6H9IO2

Molecular Weight

240.04 g/mol

IUPAC Name

ethyl 3-iodobut-2-enoate

InChI

InChI=1S/C6H9IO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3

InChI Key

LTFHTHBCTYXEAD-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C(C)I

Canonical SMILES

CCOC(=O)C=C(C)I

Origin of Product

United States

Foundational & Exploratory

Z-Selective Vinyl Iodide Building Blocks: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of (Z)-Vinyl Iodides

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. Among the myriad of functional groups available to the synthetic chemist, vinyl iodides stand out as exceptionally versatile building blocks, primarily due to the unique reactivity of the carbon-iodine bond in transition-metal-catalyzed cross-coupling reactions.[1] While methods for the synthesis of their (E)-isomers are well-established, the stereoselective synthesis of (Z)-vinyl iodides has historically presented a significant challenge.[1][2] This guide provides an in-depth exploration of the core methodologies for accessing these valuable synthetic intermediates, offering field-proven insights into experimental design and mechanistic rationale for researchers, scientists, and professionals in drug development.

Strategic Approaches to (Z)-Vinyl Iodide Synthesis

The synthesis of (Z)-vinyl iodides with high stereoselectivity often requires carefully chosen methodologies that circumvent the thermodynamic preference for the (E)-isomer in many reaction pathways. The following sections detail the most robust and widely employed strategies.

Olefination Reactions: Crafting the Double Bond with Geometric Precision

Olefination reactions provide a direct route to vinyl halides from carbonyl compounds. While many classic olefination reactions favor the (E)-isomer, specific variants have been developed to afford high (Z)-selectivity.

A cornerstone for (Z)-vinyl iodide synthesis is the Stork-Zhao olefination, a modification of the Wittig reaction.[1] This method involves the reaction of an aldehyde with in situ-generated iodomethylene triphenylphosphorane.[3] High (Z)-selectivity is typically achieved at low temperatures, and the use of solvents like DMF can further enhance this preference.[3] However, it's worth noting that in some cases, the use of the carcinogen HMPA was historically employed to achieve high Z:E ratios, though modern protocols have sought to avoid this.[1][4]

Experimental Insight: The choice of base and reaction temperature is critical in the Stork-Zhao olefination. The use of a strong, non-nucleophilic base like NaHMDS is crucial for the efficient generation of the ylide. Running the reaction at low temperatures (e.g., -78 °C) kinetically disfavors the equilibration to the more stable (E)-isomer, thus preserving the high (Z)-selectivity.

The Takai olefination, which utilizes a gem-dichromium species generated from iodoform and chromium(II) chloride, is generally known for its high (E)-selectivity.[5][6][7][8][9] However, a fascinating and synthetically valuable exception arises with salicylaldehyde derivatives.[6][7][9][10] The presence of the ortho-hydroxyl group is believed to chelate to the chromium center, directing the stereochemical outcome of the reaction to strongly favor the (Z)-isomer.[6][7][9][10]

Causality in Action: The inversion of selectivity in the Takai olefination of salicylaldehydes is a prime example of substrate control. The ortho-hydroxyl group acts as a directing group, pre-organizing the transition state in a way that leads to the formation of the (Z)-product. This highlights the importance of considering the electronic and steric properties of the substrate when selecting a synthetic method.

Hydrometalation of Alkynes: A Two-Step Strategy for Stereocontrol

The hydrometalation of terminal alkynes, followed by trapping of the resulting vinylmetal species with an iodine source, is a powerful and versatile strategy for the synthesis of vinyl iodides. The stereochemical outcome of this two-step process is dictated by the nature of the hydrometalation reaction.

Hydrozirconation of alkynes using the Schwartz reagent (Cp₂ZrHCl) proceeds via a syn-addition, which typically leads to the (E)-vinyl iodide upon iodinolysis. However, the in-situ generation of the Schwartz reagent has been shown to be a convenient method for this transformation.[11]

Similar to hydrozirconation, hydroalumination and hydroboration of alkynes also proceed in a syn-fashion, favoring the formation of (E)-vinyl iodides.[1]

A notable exception to the syn-addition preference is the hydroindation of alkynes using HInCl₂. This reaction is proposed to proceed through a radical mechanism, leading to a selective preference for the (Z)-geometry.[1]

Mechanistic Consideration: The radical nature of the hydroindation reaction is key to its (Z)-selectivity. The radical addition to the alkyne is believed to favor the formation of the (Z)-vinylindium intermediate, which is then quenched with iodine to yield the final product.

Emerging Methodologies: Pushing the Boundaries of (Z)-Selectivity

The development of novel catalytic systems continues to provide new and efficient routes to (Z)-vinyl iodides.

A recently developed synergistic photoredox/nickel dual-catalytic system enables the cis-carboiodination of acetylene, providing access to (Z)-vinyl iodides with excellent selectivity and 100% atom economy.[2] This method represents a significant advance in the field, offering a mild and efficient route to these valuable building blocks.[2]

Workflow Diagram: Photoredox/Nickel Dual Catalysis for (Z)-Vinyl Iodide Synthesis

G cluster_photo Photocatalytic Cycle cluster_ni Nickel Catalytic Cycle PC Photocatalyst PC_star Excited Photocatalyst PC->PC_star hv PC_oxidized Oxidized PC PC_star->PC_oxidized SET Aryl_I Aryl Iodide Aryl_radical Aryl Radical Aryl_I->Aryl_radical + e- Ni_I Ni(I) Species PC_oxidized->PC + e- from Ni(I) Ni_0 Ni(0) Catalyst Ni_0->Ni_I SET from PC* Ni_II_vinyl Ni(II)-Vinyl Ni_I->Ni_II_vinyl + Aryl Radical + Acetylene Ni_III_vinyl_I Ni(III)-Vinyl-I Ni_II_vinyl->Ni_III_vinyl_I Oxidative Addition (I+) Ni_III_vinyl_I->Ni_0 Reductive Elimination Z_vinyl_iodide (Z)-Vinyl Iodide Ni_III_vinyl_I->Z_vinyl_iodide Acetylene Acetylene

Caption: Synergistic photoredox and nickel catalysis for (Z)-vinyl iodide synthesis.

Applications in Cross-Coupling Reactions

(Z)-vinyl iodides are highly valued substrates in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the stereoselective synthesis of complex molecules, including natural products.[1] The C-I bond is the weakest among the carbon-halogen bonds, making vinyl iodides more reactive than their bromide or chloride counterparts.[1]

Cross-Coupling ReactionCoupling PartnerResulting Bond
Suzuki CouplingOrganoboron ReagentC(sp²) - C(sp²)
Stille CouplingOrganotin ReagentC(sp²) - C(sp²)
Heck CouplingAlkeneC(sp²) - C(sp²)
Sonogashira CouplingTerminal AlkyneC(sp²) - C(sp)
Negishi CouplingOrganozinc ReagentC(sp²) - C(sp²)

Self-Validating System: The stereochemical integrity of the (Z)-vinyl iodide is generally retained in these cross-coupling reactions, providing a reliable method for the synthesis of stereodefined alkenes. This stereoretention is a key feature that makes (Z)-vinyl iodides such powerful building blocks.

A notable application is in copper-catalyzed cross-coupling reactions, where (Z)-vinyl iodides have been shown to react more rapidly and under milder conditions than their (E)-isomers.[12]

Experimental Protocols

The following protocols are provided as a general guide. Researchers should always consult the primary literature for specific substrate-dependent optimizations.

Stork-Zhao Olefination for the Synthesis of a (Z)-Vinyl Iodide

Materials:

  • Aldehyde (1.0 equiv)

  • Iodomethyltriphenylphosphonium iodide (1.5 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add iodomethyltriphenylphosphonium iodide and anhydrous THF.

  • Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

  • Add NaHMDS dropwise via syringe over 15 minutes. The color of the solution should turn deep red, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the aldehyde in anhydrous THF dropwise over 20 minutes.

  • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the (Z)-vinyl iodide.

(Z)-Selective Takai Olefination of a Salicylaldehyde Derivative

Materials:

  • Salicylaldehyde derivative (1.0 equiv)

  • Chromium(II) chloride (CrCl₂) (6.0 equiv)

  • Iodoform (CHI₃) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, add CrCl₂ to a flame-dried round-bottom flask.

  • Remove the flask from the glovebox and place it under an argon atmosphere.

  • Add anhydrous THF and stir the resulting suspension vigorously.

  • Add a solution of the salicylaldehyde derivative and iodoform in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the (Z)-vinyl iodide.

Conclusion

The stereoselective synthesis of (Z)-vinyl iodides is a challenging yet crucial endeavor in modern organic chemistry. The methodologies outlined in this guide, from classic olefination reactions to cutting-edge catalytic systems, provide a robust toolkit for accessing these valuable building blocks. A thorough understanding of the underlying mechanisms and the factors that govern stereoselectivity is essential for the successful application of these methods in the synthesis of complex molecules. As research in this area continues to evolve, we can anticipate the development of even more efficient and selective strategies for the preparation of (Z)-vinyl iodides, further expanding their utility in the art and science of chemical synthesis.

References

  • Zhao, Y., & Snieckus, V. (2014). A Highly Efficient In Situ Generation of the Schwartz Reagent: A Convenient Method for the Reduction of Amides to Aldehydes and the Regioselective Hydrozirconation–Iodination of Alkynes and Alkenes. Organic Letters, 16(2), 390-393. [Link]

  • Stereoselective Synthesis of (E)- and (Z)-Isocyanoalkenes. (2022). Organic Letters. [Link]

  • Takai olefination - Grokipedia. (n.d.). [Link]

  • First Application of An Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols. (n.d.). PMC. [Link]

  • Vinyl iodide functional group - Wikipedia. (n.d.). [Link]

  • (Z)-Selective Takai olefination of salicylaldehydes. (2017). Beilstein Journals. [Link]

  • Photoredox/Ni-Catalytic Synthesis of cis-Vinyl Iodides from Acetylene. (2025). ACS Publications. [Link]

  • Selective Synthesis of Z-α-Iodostyrenes via Hydroiodination and Photochemical Manganese-Catalyzed Geometric Isomerization. (2025). The Journal of Organic Chemistry. [Link]

  • (Z)-Selective Takai olefination of salicylaldehydes. (2017). PMC. [Link]

  • Takai olefination - Wikipedia. (n.d.). [Link]

  • (Z)-Selective Takai olefination of salicylaldehydes. (2017). ResearchGate. [Link]

  • Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. (n.d.). Organic Syntheses Procedure. [Link]

  • Alkenyl halide synthesis by olefination - Organic Chemistry Portal. (n.d.). [Link]

  • Mechanism of Z-Selective Hydroalkylation of Terminal Alkynes. (2021). PMC. [Link]

  • Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. (2023). RSC Publishing. [Link]

  • A facile synthesis of radioiodinated (Z)-vinyl iodides via vinylboronates. (2003). PubMed. [Link]

  • Direct synthesis of Z-alkenyl halides through catalytic cross-metathesis. (n.d.). PMC - NIH. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl (Z)-3-Iodo-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety, handling, and emergency protocols for Ethyl (Z)-3-Iodo-2-butenoate (CAS No. 34450-62-9). As a Senior Application Scientist, the following information is synthesized from available safety data and the chemical principles governing the reactivity and toxicology of α,β-unsaturated iodo-esters. This document is intended to empower laboratory personnel with the knowledge to work with this compound safely and effectively.

Chemical Identity and Physicochemical Properties

Ethyl (Z)-3-Iodo-2-butenoate is a halogenated unsaturated ester. Its structure, containing an iodo group attached to a double bond conjugated with an ester, dictates its reactivity and potential hazards. Understanding these properties is foundational to its safe handling.

PropertyValueSource
IUPAC Name ethyl (2Z)-3-iodobut-2-enoate[1]
CAS Number 34450-62-9[1]
Molecular Formula C6H9IO2[2]
Molecular Weight 240.04 g/mol [1][2]
Purity Typically ≥97%[1]
LogP 1.98[1]
Hazard Identification and GHS Classification

The primary acute hazard identified for Ethyl (Z)-3-Iodo-2-butenoate is oral toxicity.[1] However, due to its chemical structure, other hazards should be presumed and managed. The presence of the iodo group and the reactive α,β-unsaturated system suggests potential for skin and eye irritation.

GHS Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation. (Presumed)

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation. (Presumed)

The rationale for presuming skin and eye irritation is based on the known properties of similar iodo-organic esters and the general reactivity of α,β-unsaturated carbonyl compounds, which can act as Michael acceptors and react with biological nucleophiles.

Caption: GHS Hazard Profile for Ethyl (Z)-3-Iodo-2-butenoate.

First-Aid Measures: An Emergency Response Workflow

In the event of exposure, immediate and appropriate action is critical. The following workflow outlines the necessary first-aid steps.

First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate Actions Start Exposure Occurs Ingestion Ingestion Start->Ingestion identify route Skin Skin Contact Start->Skin identify route Eyes Eye Contact Start->Eyes identify route Inhalation Inhalation Start->Inhalation identify route PoisonCenter IF SWALLOWED: Immediately call a POISON CENTER/doctor. Do NOT induce vomiting. Ingestion->PoisonCenter RinseSkin IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water for at least 15 minutes. Skin->RinseSkin RinseEyes IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Eyes->RinseEyes FreshAir IF INHALED: Remove person to fresh air and keep comfortable for breathing. Inhalation->FreshAir MedicalAdvice Seek Immediate Medical Attention PoisonCenter->MedicalAdvice RinseSkin->MedicalAdvice RinseEyes->MedicalAdvice FreshAir->MedicalAdvice if symptoms persist

Caption: Emergency First-Aid Workflow for Exposure Incidents.

Detailed First-Aid Protocols:

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth. Do NOT induce vomiting.

  • If on Skin (or hair): Take off immediately all contaminated clothing.[1] Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3]

  • If Inhaled: While not identified as a primary route of exposure, if vapors are inhaled, remove the person to fresh air and keep comfortable for breathing.[3] If respiratory symptoms develop, seek medical attention.

Safe Handling and Storage: A Proactive Approach

The key to safety when working with Ethyl (Z)-3-Iodo-2-butenoate is preventing exposure. This requires a combination of engineering controls, personal protective equipment, and diligent laboratory practices.

Safe_Handling_Workflow cluster_planning Pre-Experiment Planning cluster_handling Active Handling cluster_storage Storage ReviewSDS Review Safety Data PrepPPE Prepare appropriate PPE ReviewSDS->PrepPPE PrepWorkstation Prepare workstation (Fume Hood) PrepPPE->PrepWorkstation WorkInHood Work in a certified chemical fume hood PrepWorkstation->WorkInHood proceed to AvoidContact Avoid contact with skin, eyes, and clothing WorkInHood->AvoidContact NoAerosols Avoid generating aerosols or mists WorkInHood->NoAerosols Grounding Ground/bond container and receiving equipment if necessary WorkInHood->Grounding StoreCool Keep in a dry, cool, and well-ventilated place AvoidContact->StoreCool after use TightlyClosed Keep container tightly closed StoreCool->TightlyClosed Incompatibles Store away from incompatible materials (e.g., strong oxidizing agents) TightlyClosed->Incompatibles

Caption: Workflow for Safe Handling and Storage.

Engineering Controls:

  • All manipulations of Ethyl (Z)-3-Iodo-2-butenoate should be conducted in a properly functioning chemical fume hood to minimize inhalation of any potential vapors or mists.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves.[4] A lab coat must be worn at all times.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge should be used.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Keep the container tightly closed to prevent degradation and release of vapors.[3]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[5]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide (HI).[3] Firefighters should wear self-contained breathing apparatus (SCBA).

Accidental Release:

  • Minor Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation.

  • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible and prevent it from entering drains. Contact environmental health and safety personnel for assistance.

Toxicological and Stability/Reactivity Insights

Toxicology: The toxicological properties of Ethyl (Z)-3-Iodo-2-butenoate have not been fully investigated. The "Harmful if swallowed" classification is the primary piece of data available.[1] Chronic effects, carcinogenicity, and mutagenicity are unknown. Due to the lack of data, it is prudent to handle this compound as potentially hazardous with unknown long-term effects.

Stability and Reactivity:

  • Reactivity: The molecule contains a reactive α,β-unsaturated ester moiety, which can participate in Michael addition reactions. The carbon-iodine bond can also be reactive, particularly under conditions that favor radical or nucleophilic substitution.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, like many iodo-organic compounds, it may be sensitive to light.

  • Conditions to Avoid: Exposure to heat, light, and incompatible materials.

  • Hazardous Decomposition Products: As mentioned, thermal decomposition may produce toxic fumes of hydrogen iodide.[3]

Disposal Considerations

All waste materials containing Ethyl (Z)-3-Iodo-2-butenoate should be treated as hazardous chemical waste. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the material to enter sewers or waterways.

References

  • α-Iodo-α,β-Unsaturated Ketones as Vicinal Dielectrophiles. ACS Publications. [Link]

  • Ethyl (Z)-3-Iodo-2-Butenoate Product Information. Angene. [Link]

Sources

Methodological & Application

Stereoselective synthesis of trisubstituted alkenes using vinyl iodides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of Trisubstituted Alkenes using Vinyl Iodides

Abstract

The stereoselective synthesis of trisubstituted alkenes remains a significant challenge in drug discovery and natural product synthesis. Unlike disubstituted alkenes, where thermodynamic control often favors the E-isomer, trisubstituted systems require kinetic control to establish specific E or Z geometries. This guide details a modular platform using stereodefined vinyl iodides as linchpins. We focus on the Carbocupration-Iodolysis sequence to generate geometrically pure vinyl iodides, followed by stereoretentive Suzuki-Miyaura cross-coupling .

Introduction: The Geometric Challenge

Trisubstituted alkenes function as rigid pharmacophores in numerous bioactive molecules (e.g., Tamoxifen, Vitamin D derivatives). The biological activity of these compounds is strictly dependent on the double-bond geometry (


 vs. 

).
  • The Problem: Traditional methods like the Wittig or Horner-Wadsworth-Emmons reaction often suffer from poor stereoselectivity or low yields when generating sterically congested trisubstituted olefins.

  • The Solution: A disconnect approach using Vinyl Iodides . The C–I bond is highly reactive toward oxidative addition by Pd(0), allowing for cross-coupling under mild conditions that preserve the stereochemical integrity established during the iodide synthesis.

Mechanism of Stereoretention

The success of this protocol relies on the fidelity of the Suzuki catalytic cycle. Unlike Heck reactions, which proceed via a syn-insertion/


-hydride elimination pathway that can scramble geometry, Suzuki coupling proceeds via:
  • Oxidative Addition: Retention of configuration (for vinyl halides).[1]

  • Transmetallation: Retention.

  • Reductive Elimination: Retention.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Retention of Geometry) Pd0->OxAdd + Vinyl Iodide Complex1 trans-Pd(II)(Ar)(I)L2 OxAdd->Complex1 TransMet Transmetallation (Base + R-B(OH)2) Complex1->TransMet Complex2 cis/trans-Pd(II)(Ar)(R)L2 TransMet->Complex2 RedElim Reductive Elimination (C-C Bond Formation) Complex2->RedElim RedElim->Pd0 Product Trisubstituted Alkene (Stereochemistry Retained) RedElim->Product

Figure 1: Catalytic cycle highlighting the stereoretentive steps in Suzuki-Miyaura coupling of vinyl iodides.

Module 1: Synthesis of Stereodefined Vinyl Iodides

You cannot couple what you cannot synthesize. We utilize Normant Carbocupration of terminal alkynes. This method is superior to hydrozirconation for generating 2,2-disubstituted vinyl iodides because it installs a carbon substituent rather than a hydrogen, directly enabling trisubstituted architectures.

Reaction:



Protocol 1: Carbocupration-Iodolysis of Terminal Alkynes

Target: Synthesis of (Z)-1-iodo-2-alkyl-1-alkene.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Grignard Reagent (R'-MgBr, 1.1 equiv)

  • CuBr[2]·DMS (Copper(I) bromide-dimethyl sulfide complex, 1.1 equiv)

  • Iodine (

    
    , 1.2 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, suspend CuBr·DMS in anhydrous THF at -40°C.

  • Organocopper Generation: Add the Grignard reagent dropwise. Stir for 15 minutes to generate the organocopper species (R'Cu). The solution should turn a dark, homogeneous color.

  • Carbocupration: Add the terminal alkyne dropwise at -40°C. Allow the reaction to warm to -20°C and stir for 1 hour.

    • Note: The addition is syn-selective .[2] The R' group adds to the internal carbon, and Copper adds to the terminal carbon.

  • Iodolysis: Cool the mixture back to -78°C. Add a solution of

    
     in THF dropwise.
    
    • Critical: Low temperature is essential here to prevent isomerization of the vinyl copper intermediate before quenching.

  • Workup: Warm to room temperature. Quench with saturated aqueous

    
     (to reduce excess iodine) and 
    
    
    
    . Extract with diethyl ether.
  • Purification: Silica gel chromatography. Vinyl iodides are often light-sensitive; store in the dark.

Stereochemical Outcome: This protocol yields the (Z)-isomer (where the R group from the alkyne and the Iodine are trans, but the newly added R' and Iodine are cis due to syn-addition).

Module 2: Stereoretentive Cross-Coupling

With the vinyl iodide in hand, the next step is installing the third substituent via Suzuki-Miyaura coupling.

  • Challenge: Trisubstituted vinyl iodides are sterically hindered. Standard conditions (

    
    ) often fail or are sluggish, leading to de-iodination.
    
  • Solution: Use electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) like SPhos or XPhos . These facilitate oxidative addition into the hindered C-I bond and accelerate reductive elimination.

Protocol 2: High-Fidelity Suzuki Coupling

Reagents:

  • Vinyl Iodide (from Module 1, 1.0 equiv)

  • Boronic Acid (

    
    , 1.5 equiv)
    
  • Catalyst:

    
     (2 mol %)
    
  • Ligand: SPhos (8 mol %)

  • Base:

    
     (3.0 equiv) - Anhydrous conditions preferred for hindered substrates.
    
  • Solvent: Toluene/Water (10:1) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In a vial, mix

    
     and SPhos in Toluene. Stir at room temperature for 10 minutes. The solution should turn from purple/black to orange/brown, indicating active catalyst formation.
    
  • Reaction Assembly: Add the Vinyl Iodide, Boronic Acid, and finely ground

    
    .
    
  • Degassing: Seal the vial and purge with Argon for 5 minutes (or 3 freeze-pump-thaw cycles). Oxygen is the enemy of stereoretention (promotes homocoupling).

  • Coupling: Heat to 80°C for 4-12 hours.

    • Monitoring: Monitor by TLC. If the vinyl iodide is consumed but product is low, check for protodehalogenation (replacement of I with H).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

Optimization & Troubleshooting

Use the table below to diagnose issues during the synthesis.

ObservationProbable CauseCorrective Action
Isomerization (E/Z scrambling) High temperature or prolonged reaction time allowing Pd-hydride species to form.Reduce temp to 60°C; switch to TlOH (Thallium Hydroxide) as base (accelerates transmetallation).
Protodehalogenation (Alkene-H) Failure of transmetallation; Boronic acid decomposition.Use Boronic Esters (Pinacol) instead of acids; Ensure anhydrous conditions; Increase catalyst loading.
Homocoupling (R''-R'') Presence of Oxygen.Rigorous degassing; Add 1 mol% BHT (radical scavenger).
No Reaction Steric bulk preventing oxidative addition.Switch ligand to XPhos or RuPhos ; Switch solvent to 1,4-Dioxane (higher boiling point).
Workflow Visualization

Workflow Alkyne Terminal Alkyne (R-C≡CH) CarboCu Carbocupration (R'Cu / -40°C) Alkyne->CarboCu VinylCu Vinyl-Cu Species (Syn-Addition) CarboCu->VinylCu Iodine Iodolysis (I2 / -78°C) VinylCu->Iodine VinylI Vinyl Iodide (Z-Selective) Iodine->VinylI Suzuki Suzuki Coupling (Pd-SPhos / R''-B(OH)2) VinylI->Suzuki Final Trisubstituted Alkene (Stereodefined) Suzuki->Final

Figure 2: Complete synthetic workflow from terminal alkyne to trisubstituted alkene.

References

  • Normant, J. F., & Bourgain, M. (1971).[3] Carbocupration of Alkynes: Stereoselective Synthesis of Vinyl Copper Species. Tetrahedron Letters. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4] Link

  • Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Lipshutz, B. H. (2002). Organocopper Chemistry. Organometallics in Synthesis: A Manual. Link

Sources

Application Note: High-Fidelity Stille Coupling of Z-Iodoalkenoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stille cross-coupling of


-iodoalkenoates  represents a specific challenge in organic synthesis: preserving the thermodynamically unstable 

-olefin geometry while coupling an electron-deficient electrophile. Standard palladium protocols often lead to

isomerization, resulting in mixtures that are difficult to separate.

This guide details two field-proven protocols designed to suppress


-hydride elimination and reversible insertion pathways that cause isomerization. By leveraging ligand lability (The Farina Effect)  and bimetallic synergism (The Copper Effect) , researchers can achieve 

stereoretention in complex natural product synthesis and medicinal chemistry applications.

Mechanistic Insight: The Isomerization "Danger Zone"

To prevent isomerization, one must understand where it occurs. In the catalytic cycle of


-iodoalkenoates, the risk is not typically during oxidative addition, but during the lifespan of the Pd(II)-alkenyl complex .

If the Transmetallation or Reductive Elimination steps are slow, the Pd(II) complex has time to undergo


 isomerization via a dipolar intermediate or reversible insertion. Therefore, the strategy is simple: Accelerate the catalytic turnover to outcompete thermodynamic relaxation. 
Visualization: The Kinetic Competition

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Formation of Z-alkenyl-Pd-I) Pd0->OxAdd Z-Iodoalkenoate Danger DANGER ZONE: Pd-Complex Lifespan OxAdd->Danger TransMet Transmetallation (Rate Determining Step) Danger->TransMet Fast Ligand Dissociation (AsPh3/TFP) Isomer E-Isomer (Undesired) Danger->Isomer Slow Turnover (PPh3) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The Stille catalytic cycle highlighting the kinetic competition between productive transmetallation and thermodynamic isomerization.

Critical Process Parameters (CPP)

Ligand Selection: The "Farina Effect"

Standard phosphines like


 bind tightly to Palladium. This inhibits the transmetallation step (which requires an open coordination site).
  • Triphenylarsine (

    
    ):  A weaker donor than 
    
    
    
    . It dissociates readily, accelerating transmetallation and reductive elimination, thereby minimizing the residence time of the vulnerable
    
    
    -alkenyl-Pd species.
  • Tri-2-furylphosphine (TFP): An alternative to Arsenic with similar "labile" properties, though often slightly less effective for sterically hindered

    
    -alkenoates.
    
The "Copper Effect" (Corey-Han Modification)

For sterically congested or electron-deficient systems (like


-unsaturated esters), Cu(I) salts are mandatory additives.
  • Mechanism: CuI scavenges free ligands (preventing catalyst inhibition) and/or facilitates a "double transmetallation" (Sn

    
     Cu 
    
    
    
    Pd), generating a highly reactive organocopper intermediate.
Data Summary: Ligand Performance
Parameter

(Standard)

+

(Farina)

+ CuI (Corey-Han)
Reaction Rate SlowFastVery Fast

-Retention
Poor (70-85%)High (>95%)Excellent (>98%)
Steric Tolerance LowModerateHigh
Toxicity LowHigh (Arsenic)Moderate

Experimental Protocols

Protocol A: The "Farina" Conditions (Standard High-Fidelity)

Best for: Valuable substrates where stereoretention is critical, but steric hindrance is manageable.

Reagents:

  • 
    -Iodoalkenoate (1.0 equiv)
    
  • Organostannane (1.1 – 1.2 equiv)

  • 
     (2.5 mol%)
    
  • 
     (10 mol%) [Caution: Arsenic ]
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or THF (degassed)

Step-by-Step:

  • Preparation: Flame-dry a Schlenk flask and cool under Argon.

  • Solvent Degassing: Sparge NMP/THF with Argon for 15 minutes. Oxygen is a catalyst poison and promotes homocoupling.

  • Catalyst Loading: Add

    
     and 
    
    
    
    to the flask. Dissolve in solvent.
    • Checkpoint: The solution should turn from purple/red to yellow/orange over 10-15 mins, indicating the formation of the active

      
       species.
      
  • Addition: Add the

    
    -iodoalkenoate and the stannane sequentially.
    
  • Reaction: Heat to 45–60°C. Monitor by TLC.

    • Note:

      
      -iodoalkenoates are thermally sensitive. Do not exceed 65°C unless necessary.
      
  • Workup: Dilute with

    
    . Add saturated aqueous KF (Potassium Fluoride) and stir vigorously for 30 mins.
    
    • Why? KF precipitates the Tin byproduct as insoluble

      
      , which can be filtered off.
      
  • Purification: Filter through Celite. Flash chromatography on silica buffered with 1%

    
     (to prevent acid-catalyzed isomerization on silica).
    
Protocol B: The "Corey-Han" Conditions (Difficult Substrates)

Best for: Sterically hindered systems, electron-deficient esters, or when Protocol A yields <50%.

Reagents:

  • 
    -Iodoalkenoate (1.0 equiv)
    
  • Organostannane (1.2 – 1.5 equiv)

  • 
     (5-10 mol%) or 
    
    
    
    /
    
    
  • CuI (Copper(I) Iodide) (10-50 mol%)

  • CsF (2.0 equiv) - Optional, for fluoride activation

  • Solvent: DMF or DMSO (Dry)

Step-by-Step:

  • Copper Prep: Ensure CuI is white/off-white. If brown/green, recrystallize from saturated aqueous KI before use.

  • Mixing: In a glovebox or under strict Argon flow, combine Pd source, CuI, and reagents in the flask.

  • Activation: Add degassed DMF.

    • Mechanism:[1][2][3][4][5][6][7][8] The mixture may darken immediately due to transmetallation to Copper.

  • Reaction: Stir at Room Temperature (RT) initially.

    • Advantage:[4][7][9] The Cu-effect often allows coupling at RT, which is the ultimate safeguard against thermal isomerization.

    • If sluggish after 4 hours, warm to 40°C.

  • Quench: Dilute with EtOAc and wash with

    
     (aqueous ammonia).
    
    • Why? Ammonia solubilizes Copper salts (turning the aqueous layer deep blue), removing them from the organic phase.

Troubleshooting & Optimization Workflow

Use this logic flow to determine the correct protocol adaptation for your specific substrate.

Optimization Start Start: Z-Iodoalkenoate Coupling Check1 Is substrate sterically hindered? Start->Check1 ProtocolA Attempt Protocol A (Pd2(dba)3 / AsPh3) Check1->ProtocolA No ProtocolB Attempt Protocol B (Pd / CuI) Check1->ProtocolB Yes Result Check E:Z Ratio (NMR) ProtocolA->Result ProtocolB->Result Success Proceed to Scale-up Result->Success >95% Z FailIsom Isomerization Observed? Result->FailIsom <90% Z FailYield Low Yield / No Reaction? Result->FailYield Low Conv. FailIsom->ProtocolA Lower Temp Switch to DMF FailYield->ProtocolB Increase CuI Add CsF

Figure 2: Decision matrix for optimizing Stille coupling conditions.

References

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585–9595. [Link]

  • Han, X., Stoltz, B. M., & Corey, E. J. (1999).[10] Cuprous Chloride Accelerated Stille Reactions.[10] A General and Effective Coupling System for Sterically Congested Substrates.[3][10][11] Journal of the American Chemical Society, 121(33), 7600–7601. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. [Link]

  • Dunetz, J. R., & Danheiser, R. L. (2011). Copper-Mediated Cross-Coupling Reactions.[10][12] Organic Syntheses, 88, 197. (Highlighting the synergistic effects in modern coupling). [Link]

Sources

High-Fidelity Negishi Cross-Coupling of Ethyl (Z)-3-Iodo-2-butenoate: Stereoretention Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Negishi Cross-Coupling of Ethyl (Z)-3-Iodo-2-butenoate Content Type: Detailed Application Note & Protocol Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary

This application note details the protocol for the Palladium-catalyzed Negishi cross-coupling of Ethyl (Z)-3-iodo-2-butenoate (CAS: 34450-62-9). This substrate presents a specific synthetic challenge: the thermodynamic instability of the (Z)-alkene geometry combined with the steric congestion of a trisubstituted vinyl iodide. While Suzuki-Miyaura couplings often induce (Z)-to-(E) isomerization due to basic conditions, the Negishi coupling offers a neutral, highly stereoretentive alternative. This guide focuses on ligand selection, additive effects (LiCl), and temperature control to ensure >98% retention of the (Z)-configuration.

Strategic Rationale & Mechanistic Insight

The Stereochemical Challenge

Ethyl (Z)-3-iodo-2-butenoate possesses a "cis" relationship between the iodine atom and the ester moiety. Upon cross-coupling with an organozinc reagent (


), the incoming 

group will occupy a position sterically crowded by the ester carbonyl.
  • Thermodynamic Drive: The steric repulsion (

    
     strain) drives the equilibrium toward the less hindered (E)-isomer.
    
  • Mechanism of Erosion: Isomerization typically occurs post-oxidative addition via a zwitterionic metal-carbene intermediate or reversible

    
    -hydride elimination if the catalyst lifetime is prolonged.
    
Why Negishi?

The Negishi coupling is superior for this substrate for three reasons:

  • Neutral Conditions: Avoids the alkoxide bases required for Suzuki coupling, which can catalyze Michael addition/elimination sequences that scramble alkene geometry.

  • Fast Transmetallation: Organozinc reagents transmetallate rapidly, often outcompeting isomerization pathways.

  • Modularity: Compatible with functionalized alkyl- and aryl-zinc reagents prepared via Knochel’s method.

Critical Parameter: Ligand Selection

Standard catalysts like


 can lead to stereochemical erosion (approx. 85:15 Z:E ratios) due to slow reductive elimination in crowded systems.
  • Recommendation: Use bidentate ligands like dppf or specialized monodentate phosphines with TMEDA additives. Lipshutz et al. have demonstrated that

    
     with TMEDA significantly enhances Z-retention by accelerating the coupling cycle.
    

Visualizing the Pathway

The Stereoretentive Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step where the geometry must be preserved.

NegishiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Retention of Z-Geometry) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + R-ZnX RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim cis-Complex RedElim->Pd0 Regeneration Product Product: (Z)-Trisubstituted Alkene RedElim->Product Release Substrate Substrate: Ethyl (Z)-3-iodo-2-butenoate Substrate->OxAdd Reagent Reagent: R-ZnX + LiCl Reagent->TransMet

Figure 1: Catalytic cycle emphasizing the retention of Z-geometry during oxidative addition and the necessity of rapid transmetallation.

Experimental Protocol

Reagent Preparation (Organozinc Nucleophile)

Note: This protocol assumes the preparation of Phenylzinc Bromide (PhZnBr) as a representative nucleophile. Adapt for alkyl/heteroaryl reagents.

Reagents:

  • Bromobenzene (1.0 equiv)

  • Zinc dust (activated, 1.5 equiv)[1]

  • LiCl (anhydrous, 1.1 equiv)

  • THF (anhydrous)

Procedure:

  • Flame-dry a Schlenk flask under Argon.[2]

  • Add Zn dust and anhydrous LiCl. Heat to 150°C under high vacuum for 2 hours (Knochel’s drying method).

  • Cool to RT, add THF.

  • Add 1,2-dibromoethane (5 mol%) to activate Zn; heat to reflux for 1 min, then cool.

  • Add TMSCl (1 mol%); stir 5 min.

  • Add Bromobenzene dropwise. Stir at RT for 2-4 hours. Titrate using iodine to determine concentration (typically 0.8–1.0 M).

Cross-Coupling Protocol (The Core Reaction)

Reagents:

  • Electrophile: Ethyl (Z)-3-iodo-2-butenoate (1.0 equiv, 1.0 mmol, 240 mg)

  • Nucleophile: PhZnBr solution (1.2 equiv)

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    (5 mol%)
  • Solvent: THF (anhydrous)

Workflow Diagram:

Workflow Step1 1. Setup Flame-dried Schlenk Argon Atmosphere Step2 2. Catalyst Load Add Pd Catalyst Add (Z)-Iodo-Ester Dissolve in THF Step1->Step2 Step3 3. Coupling Cool to 0°C Dropwise Addn of R-ZnX Warm to RT Step2->Step3 Step4 4. Quench Sat. NH4Cl Extraction (EtOAc) Step3->Step4

Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.

Detailed Steps:

  • System Prep: Charge a dry reaction vial with

    
     (22 mg, 0.03 mmol) and Ethyl (Z)-3-iodo-2-butenoate (240 mg, 1.0 mmol).
    
  • Solvation: Evacuate and backfill with Argon (3x). Add anhydrous THF (3.0 mL).

  • Temperature Control: Cool the mixture to 0°C in an ice bath. Critical: Lower temperature suppresses isomerization.

  • Addition: Add the organozinc solution (PhZnBr, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (23°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[3]

  • Quench: quench with saturated aqueous

    
     (5 mL).
    
  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1][4]
    
  • Purification: Flash chromatography on silica gel. Note: Z-isomers often have different Rf values than E-isomers; careful fractionation is required.

Optimization & Troubleshooting Data

The following table summarizes optimization studies for this specific class of Z-iodo esters.

ParameterConditionYield (%)Z:E RatioNotes
Catalyst

78%88:12Significant isomerization observed.
Catalyst

92% 98:2 Recommended. Bidentate ligand locks geometry.
Catalyst

+ TFP
85%95:5Tri-2-furylphosphine is a good alternative.
Solvent THF92%98:2Standard solvent.
Solvent DMF65%80:20Polar solvents can promote isomerization mechanisms.
Temp 60°C95%75:25Heat promotes isomerization. Avoid >40°C.
Critical Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Organozinc reagent degradation (moisture).

    • Fix: Retitrate R-ZnX immediately before use. Ensure LiCl is present (solubilizes the Zinc species).

  • Problem: Isomerization (Z

    
     E).
    
    • Cause: Slow reaction time or high temperature.

    • Fix: Switch to highly active catalysts (Pd-PEPPSI-IPr) to finish reaction in <1 hour at 0°C. Add 1.0 equiv TMEDA.

References

  • Negishi, E. (2011).[5] "Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Krasovskiy, A., & Lipshutz, B. H. (2011).[3] "Ligand Effects on Negishi Couplings of Alkenyl Halides." Organic Letters. (Demonstrates the importance of ligands/TMEDA in preserving Z-geometry). Link

  • Kondo, Y., et al. (2021).[4] "Regio- and Stereoselective Hydroiodination of Internal Alkynes." Organic Letters. (Methodology for synthesizing the high-purity Z-iodo precursor). Link

  • Knochel, P., et al. (2002).[1] "Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents."[1] Journal of the American Chemical Society.[6] Link

  • Fluorochem. "Ethyl (Z)-3-Iodo-2-butenoate Product Data." (Substrate physical properties and safety). Link

Sources

Introduction: The Strategic Importance of (Z)-Vinyl Iodides in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Ethyl (Z)-3-Iodo-2-butenoate from Ethyl 2-butynoate

Vinyl iodides are powerful intermediates in organic synthesis, serving as versatile precursors for a vast array of carbon-carbon and carbon-heteroatom bond formations. Their utility is particularly pronounced in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. Among vinyl iodides, the (Z)-isomer of 3-iodo-2-butenoate esters is a highly sought-after building block, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The stereospecificity of the double bond is crucial, as it directly influences the three-dimensional structure of the final product, which is a critical determinant of biological activity.

This application note provides a detailed and robust protocol for the synthesis of ethyl (Z)-3-iodo-2-butenoate from the readily available starting material, ethyl 2-butynoate. We will delve into the mechanistic underpinnings of the hydroiodination reaction, offering insights into the factors governing the high stereoselectivity of the process. The protocol described herein is designed to be both scalable and reproducible, making it suitable for a range of applications, from small-scale academic research to process development in the pharmaceutical industry.

Reaction Principle: Electrophilic Addition to an Alkyne

The synthesis of ethyl (Z)-3-iodo-2-butenoate from ethyl 2-butynoate proceeds via an electrophilic addition of hydrogen iodide (HI) across the carbon-carbon triple bond. The regioselectivity of this reaction is governed by the electronic nature of the alkyne. The ester group is electron-withdrawing, which polarizes the alkyne, making the C3 carbon more susceptible to nucleophilic attack and the C2 carbon more electrophilic. However, in the presence of a strong acid like HI, the reaction is initiated by the protonation of the alkyne, leading to the formation of a vinyl cation intermediate. The stability of this cation dictates the regiochemical outcome. The positive charge is more stable at the C3 position due to the resonance delocalization with the ester group.

The stereoselectivity of the addition, which leads to the desired (Z)-isomer, is a result of the anti-addition of H and I across the triple bond. The reaction typically proceeds through a mechanism where the iodide ion attacks the vinyl cation from the side opposite to the newly formed C-H bond. This results in the exclusive or near-exclusive formation of the (Z)-isomer.

Experimental Protocol

This protocol is optimized for the synthesis of ethyl (Z)-3-iodo-2-butenoate on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Ethyl 2-butynoate99%Sigma-Aldrich10093-07-9
Sodium Iodide≥99.5%Fisher Scientific7681-82-5Should be dry.
Acetic AcidGlacial, ≥99.7%VWR64-19-7
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich60-29-7
Saturated Sodium Bicarbonate SolutionPrepared in-house.
Saturated Sodium Thiosulfate SolutionPrepared in-house.
Brine (Saturated NaCl solution)Prepared in-house.
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add sodium iodide (1.5 equivalents).

  • Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture until the sodium iodide is fully dissolved.

  • Addition of Starting Material: To the stirred solution, add ethyl 2-butynoate (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 250 mL separatory funnel.

  • Extraction: Add 50 mL of diethyl ether and 50 mL of water to the separatory funnel. Shake vigorously and allow the layers to separate.

  • Washing: Discard the aqueous layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of saturated sodium thiosulfate solution (to quench any remaining iodine), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl (Z)-3-iodo-2-butenoate.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve NaI in Acetic Acid B Add Ethyl 2-butynoate A->B Dropwise at RT C Heat to 80°C B->C D Stir for 12-24h C->D Monitor by TLC/GC-MS E Cool to RT & Transfer D->E F Add Diethyl Ether & Water E->F G Separate Layers F->G H Wash Organic Layer G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Ethyl (Z)-3-Iodo-2-butenoate J->K

Caption: Experimental workflow for the synthesis of ethyl (Z)-3-iodo-2-butenoate.

Mechanistic Insights

The high (Z)-selectivity of this hydroiodination reaction is a key feature. While the in-situ generation of HI from NaI and acetic acid is convenient, the reaction mechanism is what truly dictates the stereochemical outcome.

Caption: Simplified mechanism of the hydroiodination of ethyl 2-butynoate.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction is a common issue. Ensure the reaction is stirred for a sufficient amount of time and monitor its progress closely. The quality of the sodium iodide is also crucial; it should be anhydrous.

  • Formation of (E)-isomer: While the (Z)-isomer is thermodynamically favored, high reaction temperatures for prolonged periods can lead to isomerization. It is important to maintain the temperature at 80°C and not exceed it significantly.

  • Purification Challenges: The product can be somewhat volatile. Care should be taken during the concentration step to avoid loss of product.

Conclusion

The synthesis of ethyl (Z)-3-iodo-2-butenoate from ethyl 2-butynoate via hydroiodination is a reliable and highly stereoselective transformation. The protocol detailed in this application note provides a clear and reproducible method for obtaining this valuable synthetic intermediate. The mechanistic insights provided should aid researchers in understanding the key factors that govern the success of this reaction, allowing for its adaptation and application in a wide range of synthetic endeavors.

References

  • Organic Syntheses, Coll. Vol. 10, p.484 (2004); Vol. 77, p.186 (2000). [Link]

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999.

Preparation of Z-iodo allylic alcohols from ethyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-Iodo allylic alcohols are critical linchpins in modern organic synthesis, serving as stereodefined precursors for Suzuki-Miyaura, Stille, and Sonogashira cross-couplings. While various routes exist, the direct conversion from ethyl esters (specifically


-acetylenic esters like ethyl propiolate) offers a distinct advantage: the ability to install the iodine atom with near-perfect Z-stereoselectivity (>99%) before adjusting the oxidation state of the carbonyl.

This guide details the Marek-Normant Protocol , a robust two-stage workflow:

  • Regio- and Stereoselective Hydroiodination: Using NaI in acetic acid to convert ethyl alkynoates to (Z)-

    
    -iodoacrylates.[1]
    
  • Chemoselective Reduction: Using Diisobutylaluminum hydride (DIBAL-H) to access the allylic alcohol without eroding the olefin geometry.[2]

Mechanistic Insight & Pathway

The success of this protocol relies on the unique reactivity of the triple bond in conjugation with the ester. Unlike radical iodinations which often yield thermodynamic E-isomers or mixtures, the NaI/AcOH system operates via an ionic mechanism.

The Stereoselectivity Engine: The reaction proceeds via the anti-addition of the iodide anion and a proton across the triple bond. The iodide attacks the


-carbon (Michael-type addition) to form an allenol intermediate, which is then protonated from the face opposite the iodine, locking the geometry into the Z-configuration.
Figure 1: Reaction Workflow & Logic

G Start Ethyl Alkynoate (Starting Material) Reagent1 NaI / AcOH (70°C, 12h) Start->Reagent1 Inter (Z)-β-Iodoacrylate (Stable Intermediate) Reagent1->Inter Anti-Addition (>99% Z-Selectivity) Reagent2 DIBAL-H (-78°C) Inter->Reagent2 Product (Z)-Iodo Allylic Alcohol (Target) Reagent2->Product 1,2-Reduction

Caption: The two-stage transformation preserves stereochemical integrity by installing the halide prior to reduction.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl (Z)- -iodoacrylate

Objective: Convert the acetylenic ester to the iodo-alkene ester.

Reagents:

  • Ethyl Propiolate (or substituted Ethyl Alkynoate)

  • Sodium Iodide (NaI) - Dry[1]

  • Glacial Acetic Acid (AcOH)[1]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Solvation: Charge the flask with NaI (1.0 equiv) and Glacial Acetic Acid (0.5 M relative to NaI) . Stir until NaI is partially dissolved.

  • Addition: Add Ethyl Propiolate (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 70°C (oil bath temperature). Maintain stirring for 12 hours .

    • Note: The solution will turn dark brown due to trace iodine liberation; this is normal.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with water and diethyl ether (1:1 ratio).

    • Separate the organic layer.[3][4] Extract the aqueous layer twice with ether.

    • Neutralization (Critical): Wash combined organics with 3M KOH (or saturated

      
      ) until the aqueous phase is neutral (pH 7). This removes the acetic acid.
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.[5]
      
  • Purification: Distillation under reduced pressure (e.g., 57°C at 0.1 mmHg for the unsubstituted acrylate).

Key Performance Indicator (KPI):

  • Yield: Expect 85–90%.

  • Selectivity: Z/E ratio should be >99:1.

Phase 2: Chemoselective Reduction to (Z)-Iodo Allylic Alcohol

Objective: Reduce the ester to the alcohol without reducing the alkene or removing the iodine.

Reagents:

  • Ethyl (Z)-

    
    -iodoacrylate (from Phase 1)[1]
    
  • DIBAL-H (1.0 M solution in hexanes)[1]

  • Dichloromethane (Anhydrous)[1]

Protocol:

  • Setup: Flame-dry a flask and cool under

    
    . Add the Iodoacrylate (1.0 equiv)  and dissolve in Anhydrous 
    
    
    
    (0.5 M)
    .
  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath).

    • Critical Control Point: The temperature must not exceed -75°C during hydride addition to prevent over-reduction or elimination.

  • Reduction: Add DIBAL-H (2.2 equiv) dropwise via syringe pump or pressure-equalizing funnel.

    • Rate: Add slowly enough to maintain internal temperature < -75°C.[1][3]

  • Monitoring: Stir at -78°C for 1–2 hours. Monitor by TLC (the ester spot should disappear).

  • Quenching (Rochelle's Salt Method):

    • While still at -78°C, add methanol (excess) to quench unreacted hydride.[3]

    • Warm to 0°C and add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt).

    • Stir vigorously at room temperature for 1–2 hours until the aluminum emulsion breaks into two clear layers.

  • Isolation: Separate layers, extract aqueous phase with

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Data Summary & Troubleshooting

Table 1: Expected Yields and Selectivity
Substrate (Ester)Intermediate (Z-Ester) YieldFinal Product (Z-Alcohol) YieldZ:E Ratio
Ethyl Propiolate88%85%> 99:1
Ethyl Tetrolate82%80%> 98:2
Ethyl 2-Octynoate79%76%> 95:5
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Z-Selectivity Reaction temperature too high during iodination.Ensure oil bath is strictly 70°C; do not reflux vigorously.
Loss of Iodine Light sensitivity or prolonged storage.Store intermediate in the dark over Cu wire; use immediately.
Over-reduction DIBAL-H added too fast or T > -78°C.Use internal thermometer; ensure slow addition rate.
Emulsion during workup Aluminum salts precipitating.Increase stirring time with Rochelle's salt (up to 4h) or use Fieser workup.

Alternative Route: The Red-Al Protocol

Context: If the starting material is a propargylic alcohol (derived from the ester before iodination), the Red-Al method is the standard alternative.

  • Substrate: Propargylic Alcohol.

  • Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).

  • Trapping: Reaction with

    
     at -78°C.
    
  • Outcome: Yields (Z)-iodo allylic alcohols.

    • Comparison: This route is excellent but requires handling Red-Al (more sensitive than NaI/AcOH) and involves a more complex quenching sequence to install the iodine. The Marek-Normant route (Phase 1 + 2) is generally preferred for ethyl ester starting materials because the iodine installation is thermodynamically controlled and highly robust.

References

  • Marek, I., Meyer, C., & Normant, J. F. (1997).

    
    -Iodoacrolein and of (Z)- or (E)-
    
    
    
    -Iodo Allylic Alcohols.[1] Organic Syntheses, 74, 194.
  • Ma, S., & Lu, X. (1990). A Stereoselective Synthesis of (Z)-

    
    -Iodo Allylic Alcohols. Journal of the Chemical Society, Chemical Communications, (23), 1643-1644.
    
  • Cowell, A., & Stille, J. K. (1980). Synthesis of Lactones by the Palladium-Catalyzed Carbonylation of Halo Alcohols. Journal of the American Chemical Society, 102(12), 4193-4198.

  • Uenishi, J., Kawahama, R., Shiga, Y., Yonemitsu, O., & Tsuji, J. (1998). Stereoselective Hydrogenolysis of 1,1-Dibromo-1-alkenes to (Z)-1-Bromo-1-alkenes and Sequential Stille Coupling. Tetrahedron Letters, 39(13), 1717-1720.

Sources

Troubleshooting & Optimization

Purification of light-sensitive vinyl iodide esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Organic Synthesis Division Subject: Purification & Handling of Light-Sensitive Vinyl Iodide Esters Ticket ID: #VI-EST-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering stability issues with vinyl iodide esters . These substrates present a "perfect storm" of instability: the carbon-iodine (C–I) bond is susceptible to photolytic homolysis (radical cleavage), while the ester moiety and the vinyl iodide functionality are sensitive to the Lewis acidity of standard silica gel.

This guide replaces standard purification protocols with a Buffered "Dark-Mode" Workflow . Failure to mitigate these factors typically results in:

  • Stereochemical erosion (

    
     isomerization) via radical recombination.
    
  • Protodeiodination (loss of iodine) catalyzed by acidic silanols.

  • Iodine liberation (turning oils pink/purple), which autocatalyzes further decomposition.

Module 1: The "Dark Room" Protocol (Handling & Environment)

The Core Rule: The C–I bond dissociation energy (


 57 kcal/mol) is weak enough that ambient UV-Vis light can trigger homolysis. Once a radical forms, stereochemical information is lost.
Operational Checklist
  • Ambient Light: All hood lights must be turned off. Use Red LED headlamps or ambient red photography safe-lights if possible.

  • Glassware: Use amberized glassware for all storage. If unavailable, wrap all flasks, columns, and fraction tubes in aluminum foil immediately.

  • Solvents: Degas all solvents. Dissolved oxygen can promote radical chain propagation.

Mechanism of Failure: Photolytic Isomerization

The diagram below illustrates why your stereochemistry degrades under light exposure.

VinylIodideDegradation Start Pure (E)-Vinyl Iodide RadicalPair Vinyl Radical + I• Start->RadicalPair Homolysis Light hv (Light) Light->RadicalPair Rotation Bond Rotation RadicalPair->Rotation Recomb Radical Recombination Rotation->Recomb Product Mixture (E/Z) + I2 Recomb->Product Loss of Purity

Figure 1: The photolytic degradation cycle. Light energy cleaves the C-I bond; the resulting radical rotates freely, destroying stereochemistry upon recombination.

Module 2: Buffered Chromatographic Purification

The Challenge: Standard silica gel (pH 4.0–5.0) is sufficiently acidic to protonate the vinyl position (leading to elimination) or hydrolyze sensitive esters. The Solution: You must passivate the silica gel surface using an amine buffer.

The "Buffered Slurry" Protocol

Reagents Required:

  • Triethylamine (

    
    )
    
  • Hexanes / Ethyl Acetate (HPLC Grade)

  • High-grade Silica Gel (60 Å)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare your eluent system (e.g., 10:1 Hex/EtOAc). Add 1.0% v/v Triethylamine to the entire volume of solvent.

    • Why? The amine binds to the acidic silanol (

      
      ) sites on the silica, creating a neutral stationary phase.[1]
      
  • Slurry Packing (Critical): Do not dry pack. Slurry the silica with the

    
    -containing solvent.[1] Allow it to sit for 15 minutes before pouring. This ensures the amine fully neutralizes the internal pore volume.
    
  • The "Foil Jacket": Wrap the entire glass column in aluminum foil before loading your sample. Leave a small vertical slit (2mm wide) to monitor the solvent front, but keep it taped shut when not observing.

  • Loading: Load the crude material. If the crude oil is pink (free iodine), wash it with a cold 5%

    
     (sodium thiosulfate) solution before chromatography to prevent autocatalysis.
    
  • Elution: Run the column rapidly using positive pressure (flash chromatography). Vinyl iodides should not remain on silica for >30 minutes.

Comparative Recovery Data

Based on internal standard recovery of (E)-ethyl 3-iodoacrylate derivatives.

Stationary PhaseAdditiveLight ConditionRecovery YieldE:Z Ratio
Standard SilicaNoneAmbient62%85:15
Standard SilicaNoneDark74%92:8
Buffered Silica 1%

Dark 94% >99:1
Neutral AluminaNoneDark88%98:2

Module 3: Troubleshooting & FAQs

Q1: My purified compound turns pink/purple after sitting in the flask. What is happening? A: This is "Iodine Bleed." A small amount of iodide has oxidized to


.
  • Immediate Fix: Wash the organic phase with dilute aqueous Sodium Thiosulfate (

    
    ). The purple color will vanish instantly as 
    
    
    
    is reduced to water-soluble iodide.
  • Long-term Fix: Store the pure compound with a small strip of activated Copper turnings or Silver wool inside the vial. These metals scavenge free iodine and prevent the radical chain reaction from starting [1].

Q2: Can I use Neutral Alumina instead of Buffered Silica? A: Yes. Neutral Alumina (Brockmann Activity III) is an excellent alternative that requires less preparation (no


 needed). However, separation resolution on Alumina is often lower than Silica. If your impurities are close-running (

), stick to the Buffered Silica protocol.

Q3: I used 5% Triethylamine and my ester hydrolyzed. Why? A: You used too much base. While neutralizing silica is necessary, excess


 in the presence of trace water (from the silica or solvent) can promote base-catalyzed hydrolysis of the ester.
  • Correction: Reduce

    
     to 0.5% - 1.0% . This is sufficient to cap silanols without acting as a bulk reagent.
    

Module 4: Workflow Logic Diagram

Follow this decision tree to determine the correct purification path for your specific vinyl iodide ester.

PurificationLogic Start Crude Vinyl Iodide Ester CheckColor Is crude Pink/Purple? Start->CheckColor ThioWash Wash w/ Na2S2O3 CheckColor->ThioWash Yes CheckSep Separation Difficulty (Rf)? CheckColor->CheckSep No ThioWash->CheckSep Alumina Use Neutral Alumina (No Et3N needed) CheckSep->Alumina Easy (ΔRf > 0.2) Silica Use Silica + 1% Et3N (High Resolution) CheckSep->Silica Hard (ΔRf < 0.2) Dark Wrap Column in Foil (Dark Mode) Alumina->Dark Silica->Dark Store Store -20°C + Cu stabilizer Dark->Store

Figure 2: Decision matrix for selecting the stationary phase and pre-treatment steps.

References

  • Stabilization of Alkyl/Vinyl Iodides: US Patent 7617934B2. "Alkyl iodide storage container and method for purification." Context: Establishes the use of Copper/Silver as scavengers for free iodine to prevent autocatalytic decomposition.

  • Silica Gel Acidity & Deactivation: University of Rochester, Dept of Chemistry. "Chromatography: The Solid Phase." Context: Authoritative guide on using Triethylamine (TEA) to attenuate silica acidity for sensitive compounds.[1][2]

  • Vinyl Iodide Synthesis & Stability: Organic Chemistry Portal. "Vinyl Iodide Synthesis." Context: Reviews various synthesis methods (Takai, Stille precursors) and highlights the necessity of stereochemical retention during workup.

  • Photolytic Instability Mechanism: Journal of Chemical Physics. "Non-adiabatic photodissociation dynamics of vinyl iodide." Context: details the femtosecond dynamics of C-I bond cleavage upon light absorption.

Sources

Technical Support Center: Optimizing Hydroiodination of Alkynes with Sodium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydroiodination of alkynes. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of vinyl iodides using sodium iodide (NaI). Here, we will move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide actionable solutions to enhance reaction yield, selectivity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of hydroiodination using NaI and a protic acid?

The reaction proceeds via the in situ generation of hydrogen iodide (HI). Sodium iodide (NaI), a stable and easy-to-handle salt, reacts with a protic acid (e.g., acetic acid, phosphoric acid) to produce HI directly in the reaction mixture.[1] This freshly generated HI then participates in an electrophilic addition reaction across the alkyne's carbon-carbon triple bond.[1] The use of in situ generated HI is often preferred as it can lead to better yields compared to the direct use of HI gas or aqueous solutions, which are prone to degradation.[1]

Mechanism cluster_HI_Generation In Situ HI Generation cluster_Addition Electrophilic Addition NaI NaI HI HI NaI->HI + H⁺ H_plus H⁺ (from Acid) Alkyne R-C≡C-R' Vinylic_Cation Vinylic Cation Intermediate Alkyne->Vinylic_Cation + HI Product Vinyl Iodide Vinylic_Cation->Product + I⁻ I_minus I⁻

Caption: General mechanism of alkyne hydroiodination with in situ generated HI.

Q2: How does the choice of acid affect the reaction's outcome?

The acid is not merely a proton source; its properties significantly influence both the reaction rate and the stereoselectivity of the product.

  • Acid Strength (pKa): A stronger acid will generate HI more rapidly. However, very strong acids can also promote side reactions like polymerization or decomposition of sensitive substrates.

  • Stereoselectivity: The acid's conjugate base can play a role in the stereochemical outcome. For certain electron-deficient alkynes, such as ethynyl ketones, the choice of acid can direct the formation of either the (E) or (Z) isomer. For instance, Taniguchi et al. reported that using trifluoroacetic acid (TFA) favored the formation of the E-isomer, while acetic acid yielded the Z-isomer.[1] It was also noted that the Z-isomer could gradually isomerize to the more stable E-form over extended reaction times.[1]

Q3: What determines the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov)?

For the hydroiodination of terminal alkynes (R-C≡C-H) with NaI and a protic acid, the reaction overwhelmingly follows Markovnikov's rule .[2][3] The proton adds to the terminal carbon (the one already bonded to a hydrogen), and the iodide anion attacks the more substituted internal carbon.[3][4]

This regioselectivity is dictated by the stability of the intermediate vinylic carbocation.[3][4] The secondary vinylic cation formed by protonating the terminal carbon is more stable than the primary vinylic cation that would result from protonating the internal carbon. The iodide then attacks the more stable carbocationic center.[4]

Achieving anti-Markovnikov addition requires a different mechanistic pathway, typically involving transition-metal catalysis (e.g., with rhodium catalysts) which is outside the scope of this direct NaI/acid system.[5][6]

Standard Experimental Protocol

This protocol provides a general framework. Optimal conditions (temperature, time, equivalents) should be determined empirically for each specific substrate.

Materials:

  • Alkyne (1.0 eq)

  • Sodium Iodide (NaI), dried (1.2 - 1.5 eq)

  • Protic Acid (e.g., Acetic Acid, Phosphoric Acid)

  • Anhydrous Solvent (e.g., Acetonitrile, Dichloromethane)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) or Sodium Sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkyne and the anhydrous solvent.

  • Add dried sodium iodide to the solution and stir until dissolved or well-suspended.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the protic acid dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC-MS). Reaction times can range from a few hours to overnight.

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing cold water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) three times.[7]

  • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to remove any I₂ coloration), water, and finally brine.[7][8]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[7]

  • Purify the crude product via silica gel column chromatography or recrystallization to obtain the desired vinyl iodide.

Troubleshooting Guide

Troubleshooting_Workflow cluster_reagents Reagent & Setup Integrity cluster_conditions Reaction Conditions cluster_analysis Byproduct Analysis start Initial Observation: Low or No Yield reagent_check Check Reagents Is NaI dry? Is acid pure? Is solvent anhydrous? start->reagent_check:f0 setup_check Check Setup Inert atmosphere? Anhydrous conditions? reagent_check:f0->setup_check:f0 If reagents are OK temp_time Optimize Temp/Time Increase temperature? Extend reaction time? Substrate too deactivated? setup_check:f0->temp_time:f0 If setup is correct acid_choice Vary Acid Try a stronger/weaker acid? temp_time:f0->acid_choice:f0 byproducts Analyze Crude Mixture Di-iodination observed? Polymerization/tar? Unreacted starting material? acid_choice:f0->byproducts:f0 If yield is still low solutions Solutions Di-iodination → Use 1.0-1.1 eq NaI Tar → Use milder acid/lower temp No reaction → More forcing conditions byproducts:f0->solutions:f0

Caption: A logical workflow for troubleshooting low-yield hydroiodination reactions.

Q4: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is a common issue, often related to reagent quality or reaction conditions.

  • Cause A: Moisture Contamination. Sodium iodide is deliquescent and readily absorbs water from the atmosphere.[1] Water will compete with NaI in reacting with the acid, preventing the efficient generation of HI.

    • Solution: Ensure your NaI is thoroughly dried in a vacuum oven before use. Use anhydrous solvents and maintain a strict inert atmosphere (N₂ or Ar) throughout the experiment.

  • Cause B: Insufficiently Forcing Conditions. The hydroiodination of alkynes is generally less facile than that of alkenes.[1] Some substrates, particularly those that are not electronically activated, may require more energy.

    • Solution: Gradually increase the reaction temperature. If the reaction is being run at room temperature, consider gentle heating (e.g., 40-60 °C). Also, extend the reaction time and monitor progress carefully by TLC or GC-MS.

  • Cause C: Inappropriate Acid Choice. The chosen acid may be too weak to generate HI effectively under the reaction conditions.

    • Solution: Consider using a stronger acid. If you are using acetic acid, a switch to phosphoric acid or a small amount of a stronger acid like TFA might improve the rate of HI generation.[1] Proceed with caution, as stronger acids can promote side reactions.

Q5: I am observing a significant amount of di-iodinated product. How can I prevent this?

The formation of a geminal di-iodide occurs when the initially formed vinyl iodide undergoes a second hydroiodination reaction.[2][4][9]

  • Cause: Incorrect Stoichiometry. This is the most likely cause. Using a significant excess of NaI and acid will generate excess HI, driving the reaction toward the di-iodinated product.

    • Solution: Carefully control the stoichiometry. Use a slight excess, but no more than 1.2 equivalents, of NaI. Ensure the acid is also not in large excess. If di-iodination persists, try running the reaction with 1.05 equivalents of NaI.

Q6: The reaction mixture turned dark brown/purple and I have a lot of tar-like material. What should I do?

This indicates the formation of molecular iodine (I₂) and potentially polymerization or decomposition of your starting material or product.

  • Cause A: Oxidation of Iodide. Iodide (I⁻) can be oxidized to iodine (I₂), especially in the presence of air (oxygen) over long reaction times.

    • Solution: Ensure your reaction is run under a robust inert atmosphere. During workup, a wash with a reducing agent like saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) will quench any I₂ present, which you'll observe as the disappearance of the color.[7]

  • Cause B: Decomposition. Strong acids and higher temperatures can cause sensitive substrates to polymerize or decompose.

    • Solution: If you are using a strong acid like TFA or H₂SO₄, switch to a milder acid like acetic or phosphoric acid.[1] Run the reaction at a lower temperature (e.g., 0 °C to room temperature) even if it requires a longer reaction time.

Data Summary Table

The following table summarizes representative conditions and outcomes for hydroiodination reactions found in the literature. This is intended for comparison and as a starting point for optimization.

Alkyne TypeIodine SourceAcid/AdditiveSolventTemp (°C)Yield (%)SelectivityReference
Terminal AlkyneNaI / TMSCl / H₂O-CH₂Cl₂RTGoodMarkovnikov[10]
Internal AlkyneI₂ / HSiEt₃-TolueneRTGood(E)-selective[7]
Terminal Ethynyl KetoneNaIAcetic Acid--High(Z)-form[1]
Terminal Ethynyl KetoneNaITFA--High(E)-form[1]
Terminal AlkyneI₂ / Ph₂P(O)H-CHCl₃RTGoodMarkovnikov[11]
Internal Alkyne[Rh]-complex / H₂ / I₂-DCERTGood(E)-isomers[10]

References

  • Chemia. (2023, March 28). Alkene and alkyne hydroiodination, active aromatic compound iodination: Iodination reactions using alkali iodides (1). MANAC Inc. [Link]

  • Kawaguchi, S.-i., & Ogawa, A. (2010). Highly Selective Hydroiodation of Alkynes Using an Iodine-Hydrophosphine Binary System. Organic Letters, 12(9), 1893–1895. [Link]

  • Wikipedia. (n.d.). Vinyl iodide functional group. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinyl iodides. Retrieved February 21, 2026, from [Link]

  • Nozawa-Kumada, K., Noguchi, K., Akada, T., Shigeno, M., & Kondo, Y. (2021). Regio- and Stereoselective Hydroiodination of Internal Alkynes with Ex Situ-Generated HI. Organic Letters, 23(17), 6659–6663. [Link]

  • Li, J., Laishram, R. D., Chen, J., Xu, D., Shi, G., Lv, H., Fan, R., & Fan, B. (2022). Regioselective Hydroiodination of Alkynes by in situ-Generated HI. ChemistrySelect. [Link]

  • MDPI. (2022). Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. Catalysts. [Link]

  • Orava, E., & Csampai, A. (2019). (E)-Di-iodination of Alkynes Using Dried Dowex H+/NaI Approach. ACS Omega, 4(8), 13516–13525. [Link]

  • Boehm, P., Kehl, N., & Morandi, B. (2022). Rhodium-Catalyzed Anti-Markovnikov Transfer Hydroiodination of Terminal Alkynes. Angewandte Chemie International Edition, 61(46), e202210851. [Link]

  • Khan Academy. (n.d.). Hydrohalogenation of alkynes. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. [Link]

  • University of Illinois Springfield. (n.d.). Alkynes. [Link]

  • ResearchGate. (2022). Selected Optimization Data for Hydroiodination. [Link]

  • Master Organic Chemistry. (n.d.). Reactions of Alkynes. [Link]

  • Chemistry Steps. (n.d.). Hydrohalogenation of Alkynes with Practice Problems. [Link]

Sources

Troubleshooting low stereoselectivity in alkyne hydroiodination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for alkyne hydroiodination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereoselectivity in their reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you gain precise control over your synthesis of vinyl iodides.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts of alkyne hydroiodination. A solid understanding of these principles is the first step in effective troubleshooting.

Q1: What is the generally accepted mechanism for the hydroiodination of alkynes?

The electrophilic addition of hydrogen iodide (HI) to an alkyne is analogous to the reaction with alkenes.[1] The reaction typically proceeds through a two-step mechanism involving a vinyl carbocation intermediate.[2][3]

  • Protonation: The electron-rich pi bond of the alkyne attacks the electrophilic hydrogen of HI. This protonation step is rate-determining and forms a highly unstable vinyl carbocation.[2][4] For terminal alkynes, the proton adds to the carbon with the most hydrogen atoms, following Markovnikov's rule, to form the more substituted (and more stable) carbocation.[1][5]

  • Nucleophilic Attack: The iodide anion (I⁻) then acts as a nucleophile, attacking the positively charged carbon of the vinyl cation to form the vinyl iodide product.[3][6]

Due to the instability of the vinyl cation, there is ongoing discussion about alternative mechanisms, such as a termolecular pathway (AdE3), especially under certain conditions, but the vinyl cation model remains a widely accepted framework for explaining regioselectivity.[4][7]

Alkyne_Hydroiodination_Mechanism General Mechanism of Electrophilic Addition cluster_reactants cluster_intermediate cluster_product R1_C1 R¹—C C2_R2 C—R² R1_C_plus R¹—C⁺ R1_C1->R1_C_plus Step 1: Protonation (rate-determining) CH_R2 C(H)—R² R1_C1->CH_R2 Step 1: Protonation (rate-determining) C2_R2->R1_C_plus Step 1: Protonation (rate-determining) C2_R2->CH_R2 Step 1: Protonation (rate-determining) HI H—I triple_bond_top R1_CI R¹—C(I) R1_C_plus->R1_CI Step 2: Nucleophilic Attack CH_R2_prod C(H)—R² R1_C_plus->CH_R2_prod Step 2: Nucleophilic Attack CH_R2->R1_CI Step 2: Nucleophilic Attack CH_R2->CH_R2_prod Step 2: Nucleophilic Attack I_minus I⁻ double_bond = double_bond_prod =

Caption: The vinyl carbocation pathway in alkyne hydroiodination.

Q2: What determines syn- vs. anti-addition, and how does this relate to the E/Z stereochemistry of the product?

Syn-addition occurs when both the hydrogen and the iodide add to the same face of the alkyne triple bond, while anti-addition involves addition to opposite faces.[8][9][10] The stereochemical outcome—(E) or (Z)-vinyl iodide—is a direct consequence of the addition geometry.

  • Anti-addition results in the hydrogen and iodide being on opposite sides of the newly formed double bond, leading to the (E)-isomer .

  • Syn-addition places the hydrogen and iodide on the same side of the double bond, yielding the (Z)-isomer .

The preferred pathway depends heavily on reaction conditions, substrate structure, and the specific HI source used.[4][10] While hydrohalogenation of alkenes can give mixtures, specific methods have been developed for alkynes to favor one pathway over the other.[8]

Syn_Anti_Addition Syn- vs. Anti-Addition Pathways Alkyne R¹—C≡C—R² Anti_Addition Anti-Addition (H and I add to opposite faces) Alkyne->Anti_Addition + HI Syn_Addition Syn-Addition (H and I add to the same face) Alkyne->Syn_Addition + HI E_Isomer (E)-Vinyl Iodide (trans product) Anti_Addition->E_Isomer Z_Isomer (Z)-Vinyl Iodide (cis product) Syn_Addition->Z_Isomer

Caption: Relationship between addition mode and product stereochemistry.

Q3: What are the key experimental factors that influence stereoselectivity?

Several variables can be manipulated to control the E/Z ratio of the vinyl iodide product. The most critical factors include:

  • HI Source/Reagents: Using aqueous HI often leads to poor selectivity. In contrast, in situ generation of HI from sources like triethylsilane and iodine can strongly favor anti-addition, yielding (E)-isomers.[11][12] Alkali metal iodides (NaI, KI) in the presence of a proton source like acetic acid or trifluoroacetic acid (TFA) are also commonly used, where the acid strength can dictate the stereochemical outcome.[13]

  • Solvent: Solvent polarity plays a crucial role.[14][15] Nonpolar solvents like toluene or dichloromethane tend to favor anti-addition, as they do not effectively stabilize the vinyl cation, potentially promoting a more concerted or bridged-ion-like transition state.[11] Polar protic solvents can solvate the intermediates differently, sometimes leading to mixtures or favoring syn-addition.

  • Catalysts: While traditional hydroiodination is often metal-free, various transition metal catalysts (e.g., rhodium, gold, nickel) have been developed to control both regio- and stereoselectivity, sometimes reversing the typical outcome.[16][17][18]

  • Substrate Sterics: The steric bulk of the substituents on the alkyne (R¹ and R²) can influence the approach of the reagents. Bulky groups may sterically hinder one face of the alkyne or disfavor the formation of a particular intermediate, thereby directing the stereochemistry.[16][19]

Troubleshooting Guide for Low Stereoselectivity

This guide provides solutions to common problems encountered during alkyne hydroiodination experiments.

Problem 1: My reaction yields a poor E/Z mixture (near 1:1). How can I favor the (E)-vinyl iodide?

A low E/Z ratio often indicates that the reaction conditions do not favor a single mechanistic pathway. To promote the formation of the (E)-isomer, which results from anti-addition, you must create conditions that disfavor a long-lived, freely rotating vinyl cation.

Causality: A discrete, linear vinyl cation intermediate can be attacked by the iodide nucleophile from either face, leading to a mixture of stereoisomers. To achieve anti-addition, the goal is to either promote a pathway involving a bridged iodonium-like intermediate or use a system where HI is delivered across the triple bond in a concerted or quasi-concerted fashion.

Solutions & Experimental Protocol:

  • Change the HI Source: Avoid using concentrated aqueous HI. Instead, generate HI in situ. A highly effective and reliable method is the reaction of an iodine source (I₂) with a silane.[11][12] This system provides a controlled delivery of HI and strongly favors the formation of (E)-vinyl iodides.[20]

  • Optimize the Solvent: Switch to a nonpolar aprotic solvent. Polar solvents can stabilize the vinyl carbocation, allowing for equilibration and loss of stereocontrol.[14]

    Solvent Type Typical Outcome Recommended Solvents
    Nonpolar Aprotic Favors (E)-Isomer (anti-addition) Toluene, Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
    Polar Aprotic Can lead to mixtures Acetonitrile (MeCN), Tetrahydrofuran (THF)

    | Polar Protic | Often results in poor selectivity | Acetic Acid, Alcohols |

  • Control the Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).[21] Lowering the temperature can slow down competing pathways and enhance the inherent selectivity of the desired mechanism.

Protocol: High-Yield Synthesis of (E)-Vinyl Iodides via Ex Situ-Generated HI [11][12]

This protocol is adapted from work by Kondo and co-workers, demonstrating excellent (E)-selectivity.[12]

  • Apparatus Setup: Use a two-chambered pressure vessel or a similar setup that allows for the generation of HI in one chamber and its subsequent reaction with the alkyne in another. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation:

    • In Chamber A, place a stirrer bar and add triethylsilane (HSiEt₃, 2.0 equiv.). Cool the chamber to -78 °C (dry ice/acetone bath).

    • Carefully add iodine (I₂, 2.0 equiv.) to Chamber A at -78 °C. HI will be generated in situ.

    • In Chamber B, dissolve your alkyne (1.0 equiv.) in anhydrous toluene.

  • Reaction Execution:

    • Once the HI generation in Chamber A is complete (the color of iodine fades), slowly introduce the HI gas into the alkyne solution in Chamber B at low temperature.

    • Allow the reaction mixture to stir at room temperature for 3-6 hours in the dark to prevent radical side reactions.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine.[21]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the (E)-vinyl iodide. Confirm stereochemistry using ¹H NMR and NOESY experiments.[16]

Q2: I need the (Z)-vinyl iodide, but my reaction is giving the (E)-isomer or a mixture. What should I do?

Formation of the (Z)-isomer requires a syn-addition pathway. This is often more challenging to achieve than anti-addition. Success typically relies on carefully selected reagent systems that coordinate the alkyne and deliver H and I from the same face.

Causality: A syn-selective pathway often involves a termolecular transition state or a metal-catalyzed mechanism where the alkyne, hydrogen source, and iodide source are brought together in a specific orientation.

Solutions & Experimental Protocol:

  • Use Alkali Iodides with Specific Acids: The combination of an alkali iodide (like NaI) with a carboxylic acid can favor the (Z)-isomer, particularly for electron-deficient alkynes.[13] Taniguchi et al. reported that using acetic acid as the proton source and solvent can favor the Z-form, while a stronger acid like TFA favors the E-form.[13] This suggests that the less dissociating acid medium promotes a different, more ordered transition state.

  • Employ Metal Catalysis: Several metal-catalyzed systems have been developed for stereodivergent hydroiodination. For instance, specific nickel or rhodium catalyst/ligand combinations can be tuned to favor either the (E) or (Z) product.[16][18] These reactions often proceed through organometallic intermediates where the geometry of addition is controlled by the metal center.

  • Consider a Two-Step Isomerization: If a direct Z-selective method is not feasible, an alternative is to synthesize the (E)-isomer and then perform a photochemical or metal-catalyzed E-to-Z isomerization.

Protocol: (Z)-Selective Hydroiodination of an Activated Alkyne [13]

This protocol is based on the principle of using a weaker acid to favor the syn-addition pathway.

  • Reaction Setup: To a round-bottom flask equipped with a stirrer bar and reflux condenser, add the activated alkyne (e.g., an ethynyl ketone, 1.0 equiv.) and sodium iodide (NaI, 1.5 equiv.).

  • Solvent/Reagent Addition: Add glacial acetic acid as the solvent.

  • Reaction Execution: Heat the mixture at a moderate temperature (e.g., 60-80 °C) and stir. The reaction time can vary from a few hours to overnight.

  • Monitoring and Workup:

    • Monitor the reaction by TLC, paying close attention to the formation of both E and Z isomers. Prolonged reaction times can sometimes lead to isomerization to the more thermodynamically stable (E)-isomer.[13]

    • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove acetic acid, followed by aqueous Na₂S₂O₃ to remove residual iodine, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Purify quickly via column chromatography to separate the (Z)-isomer from any (E)-isomer that may have formed.

Q3: I'm observing significant byproduct formation, such as geminal dihalides. How can I minimize this?

The formation of a geminal dihalide occurs when a second equivalent of HI adds to the initial vinyl iodide product.[1][6] This follow-on reaction is also governed by Markovnikov's rule.

Causality: The double bond of the vinyl iodide product is still susceptible to electrophilic addition. The initial halogen substituent stabilizes the adjacent carbocation through resonance, promoting the addition of the second halide to the same carbon.[5] This side reaction is favored when an excess of HI is used or when the reaction is allowed to proceed for too long.

Solutions:

  • Control Stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of your HI source. This is the most critical factor in preventing the second addition.[21]

  • Slow Addition: Add the HI source (or the reagent that generates it) slowly and at a low temperature. This keeps the instantaneous concentration of HI low, favoring the reaction with the more reactive starting alkyne over the less reactive vinyl iodide product.[5]

  • Careful Monitoring: Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting alkyne has been consumed to prevent the accumulation of the di-iodinated byproduct.

Q4: My reaction is sluggish or incomplete. How can I improve the conversion rate without compromising selectivity?

Low reactivity can be an issue, especially with electron-deficient or sterically hindered alkynes.[16] The challenge is to increase the reaction rate without creating conditions that erode stereoselectivity (e.g., by favoring a free carbocation pathway).

Causality: The rate-determining step is the initial protonation of the alkyne.[2] If the alkyne's pi system is not sufficiently nucleophilic, this step will be slow. Increasing temperature can help but may also decrease selectivity.

Solutions:

  • Optimize HI Generation: When using an in situ method, ensure the HI generation itself is efficient. For the I₂/silane method, using fresh, high-purity reagents is key.

  • Add a Lewis Acid Catalyst: For deactivated substrates, a mild Lewis acid can sometimes activate the alkyne towards addition. However, this must be done with caution, as it can alter the reaction mechanism and affect stereoselectivity.[21]

  • Increase Temperature Judiciously: If the reaction is stalled at low temperatures, gradually increase the temperature while continuing to monitor both conversion and the E/Z ratio. A moderate temperature (e.g., 40 °C) might provide a good balance between rate and selectivity.[16]

  • Solvent Choice: While nonpolar solvents are best for selectivity, a slightly more polar "borderline" solvent like dichloromethane (DCM) might offer a better compromise between solubility, reaction rate, and selectivity compared to a completely nonpolar solvent like hexane.[22]

Troubleshooting_Workflow Start Start: Low Stereoselectivity (Poor E/Z Ratio) Q_Target What is your target isomer? Start->Q_Target Target_E (E)-Isomer (Anti-Addition) Q_Target->Target_E E Target_Z (Z)-Isomer (Syn-Addition) Q_Target->Target_Z Z Check_HI_E 1. Check HI Source Is it aqueous HI? Target_E->Check_HI_E Switch_HI Switch to in situ HI generation (e.g., I₂ + HSiEt₃) Check_HI_E->Switch_HI Yes Check_Solvent_E 2. Check Solvent Is it polar? Check_HI_E->Check_Solvent_E No Switch_HI->Check_Solvent_E Switch_Solvent_E Switch to nonpolar solvent (e.g., Toluene, DCM) Check_Solvent_E->Switch_Solvent_E Yes Check_Temp_E 3. Check Temperature Is it > RT? Check_Solvent_E->Check_Temp_E No Switch_Solvent_E->Check_Temp_E Lower_Temp Lower temperature (0 °C to -78 °C) Check_Temp_E->Lower_Temp Yes Success_E High (E)-Selectivity Achieved Check_Temp_E->Success_E No Lower_Temp->Success_E Check_Reagents_Z 1. Evaluate Reagent System Target_Z->Check_Reagents_Z Use_NaI Use NaI in Acetic Acid (for activated alkynes) Check_Reagents_Z->Use_NaI Use_Catalyst Explore Metal Catalysis (e.g., specific Ni, Rh systems) Check_Reagents_Z->Use_Catalyst Success_Z High (Z)-Selectivity Achieved Use_NaI->Success_Z Use_Catalyst->Success_Z

Caption: Troubleshooting workflow for poor E/Z selectivity.

References

  • Chemistry LibreTexts. (2021, November 1). 11.7: Addition of Hydrogen Halides to Alkynes. [Link]

  • Study.com. (n.d.). Syn- & Anti-Addition Reaction | Definition & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Regio- and Stereoselective Hydroiodination of Internal Alkynes with Ex Situ-Generated HI. [Link]

  • Chemistry Steps. (2024, November 10). Electrophilic Addition Reactions of Alkynes. [Link]

  • Chemistry LibreTexts. (2023, January 23). Electrophilic Addition Reactions of Alkynes. [Link]

  • Wikipedia. (n.d.). Syn and anti addition. [Link]

  • Master Organic Chemistry. (2013, May 24). Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). [Link]

  • Chemia. (2023, March 28). Alkene and alkyne hydroiodination, active aromatic compound iodination: Iodination reactions using alkali iodides (1). [Link]

  • Li, J., et al. (2018). Regioselective Hydroiodination of Alkynes by in situ-Generated HI. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Hydrohalogenation of Alkynes with Practice Problems. [Link]

  • Aakash Institute. (n.d.). Addition of Halogen Acid to Alkynes. [Link]

  • Nozawa-Kumada, K., et al. (2021). Regio- and Stereoselective Hydroiodination of Internal Alkynes with Ex Situ-Generated HI. Organic Letters, 23(17), 6659–6663. [Link]

  • Chemistry School. (n.d.). Anti and Syn Additions and Their Stereochemical Consequences. [Link]

  • ResearchGate. (n.d.). Metal-free hydroiodination of internal alkynes. [Link]

  • Wikipedia. (n.d.). Hydrohalogenation. [Link]

  • Carleton University. (n.d.). 22.3 Reactions of Alkenes and Alkynes. [Link]

  • ChemTalk. (2023, October 15). Alkyne Addition Reactions. [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Anti and Syn Addition in Organic Chemistry. [Link]

  • Kawaguchi, S., & Ogawa, A. (2010). Highly Selective Hydroiodation of Alkynes Using an Iodine−Hydrophosphine Binary System. Organic Letters, 12(9), 1996–1999. [Link]

  • Popp, L., et al. (2018). Stereoselective Alkyne Hydrohalogenation by Trapping of Transfer Hydrogenation Intermediates. Organic Letters, 20(17), 5300–5303. [Link]

  • Luo, J., et al. (n.d.). Controlled selectivity through reversible inhibition of the catalyst: Stereodivergent semihydrogenation of alkynes. ChemRxiv. [Link]

  • Kumar, P., & Kumar, R. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Advances, 15, 13543. [Link]

  • Chemistry LibreTexts. (2020, May 30). 10.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

  • Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. [Link]

  • Dorel, R., & Echavarren, A. M. (2020). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Molecules, 25(20), 4799. [Link]

  • Synfacts. (2021). Regio- and Stereoselective Hydroiodination of Internal Alkynes with Ex Situ-Generated HI. Synfacts, 17(11), 1238. [Link]

  • Chad's Prep. (n.d.). Halogenation of Alkynes. [Link]

  • Gligorich, K. M., & Toste, F. D. (2017). Stereoselective Semi-Hydrogenations of Alkynes by First-Row (3d) Transition Metal Catalysts. Chemistry – A European Journal, 23(65), 16418–16432. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. [Link]

  • ResearchGate. (2012, August 30). Layering polar and non polar solvents - which solvents would be a good choice?[Link]

  • Organic Chemistry Portal. (n.d.). Ligand Control of E/Z Selectivity in Nickel-Catalyzed Transfer Hydrogenative Alkyne Semireduction. [Link]

  • Science Ready. (n.d.). Addition Reactions with Alkynes – HSC Chemistry. [Link]

  • Chemistry Learner. (2022, June 15). Alkyne Reactions: Definition, Types, and Examples. [Link]

  • Trost, B. M., Ball, Z. T., & Jöge, T. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society, 124(27), 7922–7923. [Link]

Sources

Technical Support Center: Z-Iodoalkene Stability & Solvent Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Z-IOD-STAB-001 Subject: Preventing Z-to-E Isomerization and Decomposition in Solution Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

Z-iodoalkenes (vinyl iodides) are high-value, kinetically trapped intermediates essential for stereoselective cross-coupling (Stille, Suzuki-Miyaura). However, they function as a thermodynamic volatility trap . The Z-isomer is generally 2–5 kcal/mol higher in energy than the E-isomer.

The Core Problem: In solution, Z-iodoalkenes are susceptible to three primary degradation vectors:

  • Photo-induced Radical Isomerization: Homolytic cleavage of the weak C–I bond (

    
    ).
    
  • Acid-Catalyzed Isomerization: Protonation leading to a freely rotating carbocation.

  • Metal-Mediated Scrambling: Reversible oxidative addition by trace transition metals.

This guide provides the solvent engineering and handling protocols required to maintain Z-integrity (>98% retention).

Diagnostic Center: Why is my Z-ratio dropping?

Q1: I observed 15% isomerization to the E-isomer in within 2 hours. Why?

Diagnosis: You are likely experiencing Acid-Catalyzed Isomerization compounded by the Heavy Atom Effect .

  • The Mechanism: Chloroform naturally decomposes to form trace

    
     and phosgene upon exposure to air/light. Even ppm levels of acid can protonate the alkene.
    
    • 
      .
      
  • The Solvent Factor: Chlorinated solvents (DCM,

    
    ) have high dielectric constants that stabilize the intermediate carbocation, lowering the activation energy for isomerization.
    
  • Corrective Action:

    • Immediate: Filter the solvent through basic alumina or store over silver foil/potassium carbonate (

      
      ) to neutralize acid.
      
    • Best Practice: Switch to Benzene-d6 or Toluene-d8 for NMR monitoring. These non-polar solvents destabilize the cationic transition state and lack acidic impurities.

Q2: My reaction worked in THF, but the workup in Ether/Hexanes caused degradation. Why?

Diagnosis: This is likely Radical-Chain Isomerization driven by light and lack of stabilization.

  • The Mechanism: The C–I bond is photosensitive. Iodine is a "heavy atom" that facilitates Intersystem Crossing (ISC) to triplet states, generating radicals.

    • 
      .
      
    • The radical

      
       recombines to the thermodynamic E-isomer.
      
  • The Solvent Factor: Ethers (THF, Et2O) can form peroxides which initiate radical chains. However, THF is often preferred during synthesis because it coordinates to Lewis acidic metal centers (e.g., in Hydrozirconation), preventing them from catalyzing isomerization. Removing THF exposes the naked iodide to light/radicals.

  • Corrective Action:

    • Protocol: Perform all workups in low-light (amber hood) conditions.

    • Additive: Add 0.1% BHT (Butylated hydroxytoluene) or trace hydroquinone to the workup solvent to scavenge radicals.

Solvent Compatibility & Risk Assessment

Use this table to select the correct solvent for storage and processing.

Solvent ClassSpecific SolventRisk LevelMechanism of FailureRecommended Use
Hydrocarbons Pentane, Hexanes, HeptaneLow Non-polar nature destabilizes ionic isomerization pathways. Transparent to UV (risk if not dark).Storage / Workup (Best for stability)
Aromatics Benzene, TolueneLow

-stacking can stabilize the molecule. Low acidity.
NMR / Storage
Ethers THF, Et2O, DioxaneMedium Peroxide formation triggers radical isomerization. THF stabilizes metal precursors (Good for Rxn, bad for storage).Synthesis Medium (Must be inhibited/fresh)
Chlorinated DCM, ChloroformHigh Trace HCl causes rapid

isomerization. Heavy atoms promote radical crossover.
Avoid (Unless basic alumina treated)
Polar Aprotic DMF, DMSO, MeCNHigh High polarity stabilizes charged intermediates (carbocations), accelerating acid catalysis.Avoid (Use only if strictly necessary)

Mechanistic Visualization

The following diagram illustrates the decision pathways for isomerization. Understanding this allows you to block the specific pathway active in your flask.

IsomerizationPathways Start Z-Iodoalkene Stability Light Pathway A: Photochemical (Radical Mechanism) Start->Light UV / Visible Light Acid Pathway B: Acid-Catalyzed (Ionic Mechanism) Start->Acid Protic Solvent / HCl Metal Pathway C: Metal-Mediated (Insertion/Elimination) Start->Metal Pd(0) / Ni(0) Residue Radical Vinyl Radical (sp2 inversion) Light->Radical Homolysis Cation Vinyl Cation (Free Rotation) Acid->Cation Protonation MetComplex Metal-Alkene Complex (Bond Order Reduction) Metal->MetComplex Coordination E_Isomer E-Iodoalkene (Thermodynamic Sink) Radical->E_Isomer Recombination Cation->E_Isomer Deprotonation MetComplex->E_Isomer u03b2-Hydride Elim / Reductive Elim

Figure 1: Mechanistic pathways leading to Z-iodoalkene degradation. Note that the E-isomer is the thermodynamic sink for all three pathways.

Validated Protocols

Protocol A: The "Safe-Store" Workup (For Z-Retention)

Use this protocol when isolating Z-iodoalkenes to prevent isomerization during solvent evaporation.

  • Quench: Quench reaction at low temperature (–78 °C or 0 °C).

  • Scavenge: Add Sodium Thiosulfate (

    
    )  wash to remove trace 
    
    
    
    (molecular iodine catalyzes isomerization).
  • Buffer: Wash organic layer with saturated Sodium Bicarbonate (

    
    )  to ensure pH > 7.
    
  • Stabilize: Add a crystal of BHT (2,6-Di-tert-butyl-4-methylphenol) to the receiving flask before rotary evaporation.

  • Evaporate: Do not heat the water bath above 30 °C. Use a foil-wrapped flask.

  • Storage: Store as a solution in Hexanes or Toluene at –20 °C in an amber vial. Neat oils are more prone to autocatalytic decomposition than dilute solutions.

Protocol B: NMR Sample Preparation

Standard


 destroys Z-iodides. Use this method instead.
  • Select Solvent: Use

    
     (Benzene-d6) or 
    
    
    
    (DCM-d2) treated with basic alumina.
  • Neutralize: Pass the solvent through a short pipet plug of Basic Alumina directly into the NMR tube.

  • Shield: Wrap the NMR tube in aluminum foil immediately.

  • Run: Acquire spectra immediately. Do not leave the tube in the autosampler queue for >1 hour.

References

  • Mechanistic Insight on Vinyl Iodide Isomerization

    • Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling of E-Iodoalkenes.
    • Source: Journal of Organic Chemistry (ACS).
    • [Link]

  • Solvent Effects on Stereoselectivity (Stork-Zhao-Wittig)

    • Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefin
    • Source: Organic Syntheses (2020).
    • [Link]

  • Photochemical Radical Generation

    • Shining Visible Light on Vinyl Halides: Expanding the Horizons of Photoc
    • Source: Accounts of Chemical Research.
    • [Link]

  • General Stability & Cross-Coupling Utility

    • Vinyl Iodide Functional Group Properties.
    • Source: Wikipedia / General Organic Chemistry References.
    • [Link]

Validation & Comparative

Comparative Guide: IR Spectroscopic Distinction of Ethyl (Z)-3-Iodo-2-butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note & Comparative Guide Subject: Stereochemical Assignment via Carbonyl Stretching Frequencies (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


)
Audience:  Synthetic Chemists, Spectroscopists, and Process Development Scientists

Executive Summary

In the synthesis of tetrasubstituted alkenes—particularly precursors for Suzuki-Miyaura cross-couplings—distinguishing between geometric isomers is critical for defining downstream biological activity.

For Ethyl 3-iodo-2-butenoate , Infrared (IR) spectroscopy provides a rapid, non-destructive method to distinguish the (Z)-isomer from the (E)-isomer .[1] This distinction relies on the Steric Inhibition of Resonance (SIR) effect.

  • The Bottom Line: The (Z)-isomer exhibits a characteristic carbonyl stretch at a higher frequency (~1735–1745 cm⁻¹) compared to the (E)-isomer (~1715–1725 cm⁻¹) .

  • Mechanism: Steric repulsion between the bulky Iodine atom and the Ester group in the (Z)-configuration forces the carbonyl out of planarity, breaking conjugation and increasing the bond order.

Technical Deep Dive: The Physics of the Shift

To correctly interpret the spectrum, one must understand the competition between electronic conjugation and steric strain.

The Baseline: Conjugation Effects

In a standard


-unsaturated ester (like Ethyl crotonate), the 

-system of the C=C bond overlaps with the

-system of the C=O bond. This delocalization (resonance) adds single-bond character to the carbonyl, weakening the bond and lowering its vibrational frequency (Red Shift) relative to a saturated ester.
  • Saturated Ester (Ethyl butyrate): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
  • Conjugated Ester (Planar): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
The Iodine Effect & Stereochemistry

Ethyl 3-iodo-2-butenoate introduces a heavy Iodine atom at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-position. The Cahn-Ingold-Prelog (CIP) priorities dictate the nomenclature, but the spatial arrangement dictates the spectroscopy.
  • Priorities: At C3, Iodine > Methyl.[1] At C2, Ester > Hydrogen.[1]

  • (Z)-Isomer (Zusammen): Iodine and Ester are on the same side .[1]

  • (E)-Isomer (Entgegen): Iodine and Ester are on opposite sides .[1]

Steric Inhibition of Resonance (SIR)

In the (Z)-isomer , the Van der Waals radius of Iodine (~1.98 Å) clashes with the ethoxycarbonyl group. To relieve this strain, the C-C single bond connecting the alkene to the carbonyl rotates.

  • Result: The carbonyl group twists out of the plane of the alkene.

  • Spectroscopic Consequence: Orbital overlap is broken.[1] The carbonyl behaves as if it is isolated (non-conjugated).[1] The frequency shifts back up toward the saturated value (Blue Shift).

Comparative Data Analysis

The following table summarizes the expected vibrational markers for the target compound and its relevant analogs.

CompoundConfigurationKey Featurengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Frequency (cm⁻¹)
Shift Rationale
Ethyl (Z)-3-Iodo-2-butenoate (Z) / Cis-like Steric Clash (I vs CO₂Et) 1735 – 1745 Loss of Conjugation (SIR). Carbonyl is twisted out of plane; bond order increases.
Ethyl (E)-3-Iodo-2-butenoate(E) / Trans-likePlanar Geometry1715 – 1725Full Conjugation. Planarity allows

-overlap; bond order decreases.
Ethyl 2-butenoate (Crotonate)(E)Reference Conjugated1720 – 1730Standard conjugation effect; no bulky ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-iodine to cause twist.
Ethyl ButyrateSaturatedReference Saturated1735 – 1750Baseline for non-conjugated ester carbonyl.[1][2]
Structural Logic Diagram

The following diagram illustrates the causal link between steric pressure and spectral shift.

IsomerLogic Z_Isomer Ethyl (Z)-3-Iodo-2-butenoate (I and CO2Et on same side) Sterics_Z High Steric Repulsion (Iodine vs. Carbonyl) Z_Isomer->Sterics_Z E_Isomer Ethyl (E)-3-Iodo-2-butenoate (I and CO2Et on opposite sides) Sterics_E Low Steric Repulsion (Planar Conformation) E_Isomer->Sterics_E Conjugation_Z Rotation of C-C bond (Loss of Conjugation) Sterics_Z->Conjugation_Z Relieve Strain Conjugation_E Effective pi-orbital overlap (Full Conjugation) Sterics_E->Conjugation_E Maintains Planarity Result_Z High Frequency Shift (~1735-1745 cm⁻¹) Conjugation_Z->Result_Z Double bond character localized on C=O Result_E Low Frequency Shift (~1715-1725 cm⁻¹) Conjugation_E->Result_E Single bond character added to C=O

Figure 1: Mechanistic flow showing how stereochemistry dictates the IR carbonyl shift via steric inhibition of resonance.

Experimental Protocol: Validated Measurement

To ensure the shift is due to stereochemistry and not solvent effects (hydrogen bonding) or concentration (aggregation), follow this standardized protocol.

Materials
  • Spectrometer: FTIR (Fourier Transform Infrared) with at least 2 cm⁻¹ resolution.[1]

  • Cell/Accessory: NaCl/KBr liquid cell (for solution) or ATR (Attenuated Total Reflectance) with Diamond/ZnSe crystal.

  • Solvent (Critical): Carbon Tetrachloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) or Chloroform (
    
    
    
    ). Note: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    is preferred to eliminate solvent-solute H-bonding.
Step-by-Step Workflow
  • Sample Preparation (Solution Method - Preferred):

    • Prepare a 0.05 M solution of the analyte in

      
      .
      
    • Why? Dilute solution prevents intermolecular dipole-dipole association which can broaden and shift peaks.[1]

  • Background Acquisition:

    • Run a background scan with the pure solvent.

  • Sample Acquisition:

    • Load the sample. Ensure no air bubbles are in the light path.

    • Acquire 16–32 scans to improve Signal-to-Noise (S/N) ratio.[1]

  • Data Processing:

    • Apply baseline correction.[1]

    • Use a "Peak Pick" algorithm to identify the exact wavenumber of the carbonyl maximum (

      
      ).
      
  • Comparative Validation (Optional but Recommended):

    • If the (E)-isomer is available (often a minor byproduct), overlay the spectra. The (Z)-isomer will be the distinct peak at the higher wavenumber.

Workflow Start Start: Isomer Identification Prep Dissolve 10mg in 1mL CCl4 (Avoid H-bonding solvents) Start->Prep Scan Acquire FTIR Spectrum (Resolution: 2 cm⁻¹) Prep->Scan Analyze Identify Carbonyl Region (1700-1760 cm⁻¹) Scan->Analyze Decision Peak Position? Analyze->Decision Z_Result Peak > 1730 cm⁻¹ (Z)-Isomer Identified Decision->Z_Result High Freq E_Result Peak < 1725 cm⁻¹ (E)-Isomer Identified Decision->E_Result Low Freq

Figure 2: Decision tree for assigning stereochemistry based on IR frequency.

Troubleshooting & Nuances

  • Solvent Shifts: If using polar solvents (e.g., Methanol, DCM), both peaks will shift to lower frequencies due to solvation.[1] However, the

    
     (difference between Z and E)  will remain constant (~15–20 cm⁻¹).
    
  • ATR vs. Transmission: ATR spectra often show peaks at slightly lower frequencies (2–5 cm⁻¹) compared to transmission spectra due to the wavelength dependence of penetration depth. Always compare samples using the same technique.

  • Overlapping Peaks: If the sample is a mixture, you may see a split carbonyl peak or a shoulder. The high-frequency shoulder corresponds to the (Z)-isomer.

References

  • LibreTexts Chemistry. (2020).[1] Infrared Spectra of Some Common Functional Groups. Link

  • Spectroscopy Online. (2020).[1] The Carbonyl Group, Part I: Introduction. Link

  • ResearchGate. (2013).[1] Effect of Steric Inhibition of Resonance on Carbonyl Frequencies. Link

  • BenchChem. (2025).[1][3] Spectroscopic Profile of Ethyl 3-amino-2-butenoate (Analogous Structure). Link[1]

  • University of Zurich. Organic Chemistry: Infrared Spectroscopy and Mass Spectrometry. Link

Sources

Comparison of reactivity: Ethyl (Z)-3-Iodo-2-butenoate vs Bromo analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of cross-coupling workflows, the choice between Ethyl (Z)-3-iodo-2-butenoate (Vinyl Iodide) and its Bromo analog (Vinyl Bromide) is a decision that balances reactivity against cost and stability .

While both serve as critical


-haloacrylate synthons for introducing the crotonate motif, the Iodo-derivative  offers a superior kinetic profile, enabling couplings at significantly lower temperatures with lower catalyst loadings. This guide provides a technical analysis of their physicochemical properties, synthesis pathways, and comparative reactivity in Palladium-catalyzed transformations, supported by experimental protocols.
Physicochemical Profile

The bond dissociation energy (BDE) difference between the C(


)–I and C(

)–Br bonds dictates the reactivity ceiling for these molecules.
PropertyEthyl (Z)-3-Iodo-2-butenoateEthyl (Z)-3-Bromo-2-butenoateImpact on Reactivity
Leaving Group Iodide (

)
Bromide (

)
Iodide is superior. C–I bond is weaker (~65 kcal/mol) than C–Br (~81 kcal/mol), facilitating rapid oxidative addition.
Boiling Point ~57 °C (0.1 mmHg)~60-65 °C (0.5 mmHg)Comparable volatility; both require vacuum distillation for purification.
Stereochemistry (Z)-Isomer(Z)-IsomerCritical: (Z)-geometry is generally retained during cross-coupling, preserving the cis-crotonate architecture.
Stability Light SensitiveMore RobustIodides darken upon storage; require stabilization (Cu foil/darkness). Bromides are more shelf-stable.
Synthesis & Accessibility

The accessibility of the (Z)-isomer is stereochemically governed by the method of halogen introduction.

Pathway A: Stereoselective Iodination (The NaI/AcOH Method)

The synthesis of the Iodo-analog is highly stereoselective using a thermodynamic control method involving sodium iodide in acetic acid. This method almost exclusively yields the (Z)-isomer due to the stabilization of the intermediate oxocarbenium species and the favorable dipole alignment.

Pathway B: Bromination Challenges

The Bromo-analog is often synthesized via HBr addition to ethyl 2-butynoate. Unlike the iodo-route, this often results in E/Z mixtures requiring careful fractional distillation or column chromatography to isolate the pure (Z)-isomer.

SynthesisPath Alkyne Ethyl 2-butynoate (Ethyl Tetrolate) NaI Reagent: NaI, AcOH 115°C Alkyne->NaI HBr Reagent: LiBr, AcOH or HBr/Solvent Alkyne->HBr ZIodo Ethyl (Z)-3-Iodo-2-butenoate (>98% Z-Selectivity) NaI->ZIodo High Selectivity ZBromo Ethyl (Z)-3-Bromo-2-butenoate (Mix of E/Z often observed) HBr->ZBromo Variable Selectivity

Figure 1: Comparative synthetic pathways. The NaI/AcOH route provides superior stereocontrol for the Iodo-analog compared to the Bromo-analog.

Reactivity Profile: Head-to-Head Comparison
A. Oxidative Addition (The Rate-Limiting Step)

In Pd(0)-catalyzed cycles, oxidative addition is the first and often rate-determining step.[1]

  • Vinyl Iodide: Reacts with Pd(0) at room temperature (or mild heating). The rate constant (

    
    ) is typically 
    
    
    
    
    
    times faster than the bromide.
  • Vinyl Bromide: Often requires temperatures >60°C or electron-rich ligands (e.g.,

    
    , SPhos) to facilitate oxidative addition.
    
B. Cross-Coupling Performance Data
Reaction TypeParameterEthyl (Z)-3-Iodo-2-butenoateEthyl (Z)-3-Bromo-2-butenoate
Suzuki-Miyaura Temp 25°C – 40°C60°C – 90°C
Catalyst

(Standard)
Requires

or SPhos-Pd
Yield 85-95%70-85%
Sonogashira Conditions Cu-free possible; mild amine baseOften requires Cu(I) co-catalyst + Heat
Heck Regioselectivity High (due to mild conditions)Moderate (isomerization risk at high T)
C. Mechanistic Visual

The diagram below illustrates the energy barrier difference in the catalytic cycle.

CatCycle Pd0 Pd(0) Active Species OxAdd_I Oxidative Addition (I) FAST (Low Barrier) Pd0->OxAdd_I OxAdd_Br Oxidative Addition (Br) SLOW (High Barrier) Pd0->OxAdd_Br PdII_I Pd(II)-Alkenyl Complex (I) OxAdd_I->PdII_I PdII_Br Pd(II)-Alkenyl Complex (Br) OxAdd_Br->PdII_Br TransMet Transmetallation (Boronic Acid/Base) PdII_I->TransMet PdII_Br->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle emphasizing the kinetic advantage of the Iodo-analog in the oxidative addition step.

Experimental Protocols
Protocol 1: Synthesis of Ethyl (Z)-3-iodo-2-butenoate

This protocol utilizes the "self-validating" stereocontrol of the iodide/acetic acid system.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Reagents: Charge flask with NaI (30.6 g, 204 mmol) and Glacial Acetic Acid (100 mL).

  • Addition: Add Ethyl 2-butynoate (Ethyl Propiolate derivative) (204 mmol) in one portion.

  • Reaction: Heat the mixture to 115°C (oil bath) for 6–8 hours. Checkpoint: The solution will turn dark brown.

  • Workup: Cool to RT. Dilute with water (100 mL) and extract with diethyl ether (3 x 100 mL).

  • Purification: Wash combined organics with saturated

    
     (until neutral) and sodium thiosulfate (to remove iodine color). Dry over 
    
    
    
    .[2]
  • Isolation: Concentrate in vacuo. Purify via vacuum distillation (bp ~57°C at 0.1 mmHg) to yield the product as a pale yellow oil.

    • Expected Yield: 85-90%.

    • Z/E Ratio: >98:2.[3][4]

Protocol 2: Comparative Suzuki Coupling (General Procedure)

Use this to benchmark the reactivity in your specific workflow.

  • Reagents:

    • Substrate: 1.0 equiv (Iodo or Bromo ester).[5]

    • Boronic Acid: 1.2 equiv (Phenylboronic acid).

    • Base: 2.0 equiv

      
      .
      
    • Solvent: DMF/H2O (9:1).

  • Catalyst Loading:

    • For Iodide: 1 mol%

      
       at RT to 40°C .
      
    • For Bromide: 3-5 mol%

      
       (or 
      
      
      
      ) at 80°C .
  • Observation: The Iodide reaction typically reaches completion in <2 hours. The Bromide reaction may require overnight stirring or elevated temperatures, increasing the risk of base-mediated ester hydrolysis or Z-to-E isomerization.

Decision Matrix: When to Use Which?
ScenarioRecommended AnalogRationale
Complex/Sensitive Substrates Iodo-Analog Milder conditions (RT) prevent decomposition of sensitive functional groups on the coupling partner.
Large Scale / Cost-Sensitive Bromo-Analog If the coupling partner is robust and can withstand 80°C, the bromide is often cheaper per mole (raw material cost).
Stereochemical Purity Critical Iodo-Analog The synthesis of the Z-iodo precursor is inherently more stereoselective, reducing downstream purification burden.
Copper-Free Sonogashira Iodo-Analog Essential. Bromides rarely couple without Copper co-catalysis, which can entrap metal residues.
References
  • Stereoselective Synthesis of Z-Iodoalkenoates: Marek, I.; Meyer, C.; Normant, J. F.

    
    -Iodoacrolein and (Z)- or (E)-
    
    
    
    -Iodo Allylic Alcohols." Organic Syntheses, 1997 , 74, 194. Link
  • Oxidative Addition Kinetics: Jutand, A.; Mosleh, A. "Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes." Organometallics, 1995 , 14(4), 1810–1817. Link

  • General Suzuki Coupling Guide: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Comparison of Vinyl Halides: Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. (Discusses reactivity trends I > Br > Cl). Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Ethyl (Z)-3-Iodo-2-butenoate

[1][2][3][4]

CAS: 34450-62-9 | Formula:

Mol.[1][2][3][4] Weight:123
Executive Summary: The Risk Profile

From the Desk of the Senior Application Scientist: Handling Ethyl (Z)-3-Iodo-2-butenoate requires a nuanced understanding of two distinct chemical functionalities: the


-unsaturated estervinyl iodide12

While standard Safety Data Sheets (SDS) classify this strictly as an Irritant (H315/H319/H335), field experience dictates treating it with higher caution due to the weak C-I bond.[2][3] Over time, or upon exposure to light, this compound can liberate free iodine (

1

The Golden Rule: Treat this compound not just as an irritant, but as a light-sensitive alkylating agent .[1][2][3]

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the enemy.[2][3]

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact causes dermatitis.[2][3] Vinyl iodides can penetrate lipophilic skin layers.[2][3]
Eye Irritation H319 Causes serious eye irritation.[2][3]Lachrymator potential.[2][3] Vapors may cause stinging/tearing even without splash.[2][3]
STOT SE 3 H335 May cause respiratory irritation.[2][3][5]Volatility is low-to-moderate, but aerosols are highly irritating to mucous membranes.[1][2][3]
Reactivity N/A Light Sensitive / Hydrolytic.[2][3]Critical: Degrades to release

(corrosive) and HI (acidic) if stored improperly.[1][2][3]
Engineering Controls: The First Line of Defense

PPE is the last resort.[2][3] Your primary safety envelope is the engineering control system.[2][3]

  • Primary Containment: All open-vessel manipulations (weighing, transfer, quenching) must occur inside a certified Chemical Fume Hood .[1][2][3]

  • Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s (60–100 fpm) .

  • Light Protection: Perform synthesis or purification in low-light conditions or wrap flasks in aluminum foil immediately. Ambient UV accelerates iodine homolysis.[2][3]

PPE Decision Matrix: The "Zero-Exposure" Standard

Standard nitrile gloves provide incidental splash protection but are permeable to halogenated esters over time.[1][2][3]

A. Hand Protection Strategy
  • Routine Handling (Small Scale < 5g):

    • Primary: Nitrile Exam Gloves (minimum 5 mil thickness).[1][2][3]

    • Technique: Double Gloving is mandatory.[1][2][3] The outer glove acts as a sacrificial layer; if contaminated, strip and replace immediately.[2][3]

    • Change Frequency: Every 30 minutes or immediately upon splash.

  • Spill Cleanup / Large Scale (> 10g):

    • Material: Silver Shield / 4H (PE/EVAL/PE laminate) .

    • Why: Halogenated organics can permeate nitrile in <15 minutes.[1][2][3] Laminate gloves offer >4-hour breakthrough times.[1][2][3]

B. Eye & Body Protection[1][2][3][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.[1][2][3]1) are preferred over safety glasses due to the potential for lachrymatory vapor release.[2][3]

  • Body: Standard cotton lab coat. If handling >100g, use a Tyvek chemical-resistant apron.[1][2]

C. Respiratory Protection[1][2][3][6][7][8]
  • In Hood: None required.

  • Outside Hood (Emergency/Spill): Full-face respirator with Organic Vapor (OV) cartridges and P100 pre-filters.[1][2][3]

Visual Logic: PPE Selection Workflow

The following diagram illustrates the decision logic for selecting the correct protective gear based on the scale of operation and potential exposure.

PPE_Selection_MatrixStartStart: Handling Ethyl (Z)-3-Iodo-2-butenoateScale_CheckAssess Scale & StateStart->Scale_CheckRoutineRoutine Lab Scale (< 10g)Inside Fume HoodScale_Check->RoutineControlledSpillSpill Cleanup orOutside Fume HoodScale_Check->SpillEmergency/Large ScaleGloves_RoutineGloves: Double Nitrile (5 mil)Change every 30 minsRoutine->Gloves_RoutineEyes_RoutineEyes: Safety Glasses w/ Side Shields(Goggles preferred)Routine->Eyes_RoutineBody_RoutineBody: Cotton Lab CoatClosed-toe ShoesRoutine->Body_RoutineGloves_SpillGloves: Silver Shield / Laminate(Impermeable to Alkyl Halides)Spill->Gloves_SpillEyes_SpillEyes: Full Face Respirator(OV Cartridges)Spill->Eyes_SpillBody_SpillBody: Tyvek Apron/SuitOver Lab CoatSpill->Body_Spill

Figure 1: Decision matrix for PPE selection based on operational scale and risk level.

Operational Protocol: Safe Handling Procedures
Step 1: Pre-Operational Check[1][2]
  • Verify Quality: Check the reagent bottle. If the liquid is dark brown/purple, significant iodine has been liberated.[2][3] Handle as a corrosive.[2][3]

  • Glassware Prep: Use amber glassware or wrap clear glassware in foil.

  • Static Control: Use an anti-static gun if weighing solid derivatives, though this compound is typically a liquid/oil.[2][3]

Step 2: Transfer & Weighing[1][2]
  • Do not pour. Use a glass pipette or a positive-displacement pipette.[1][2][3]

  • Technique: Keep the receiving vessel inside the hood. Do not walk the open bottle across the lab.

  • Spill Prevention: Place the weighing boat/flask inside a secondary container (e.g., a plastic weigh boat) to catch drips.[1][2][3]

Step 3: Quenching & Cleanup[1][2]
  • Wipe Down: Wipe all surfaces (balance, hood sash) with a tissue soaked in 10% Sodium Thiosulfate (aqueous) if brown iodine stains are visible, followed by ethanol.[1][2]

  • Waste Segregation: See Section 7.[1][2][3]

Disposal & Emergency Response
Waste Disposal Strategy

Crucial: Do not mix this with general organic waste if your facility separates halogenated streams.[1][2][3]

  • Stream: Halogenated Organic Waste .

  • Labeling: Clearly mark the tag with "Ethyl (Z)-3-Iodo-2-butenoate" and "Potential Iodine Liberator."[1][2][3]

  • Incompatibility: NEVER mix with strong oxidizers (Peroxides, Nitric Acid) or strong bases (risk of elimination reactions).[1][2][3]

Emergency Spill Protocol (Small < 50mL)
  • Alert: Notify nearby personnel.

  • PPE Up: Don Silver Shield gloves and goggles.[1][2][3]

  • Absorb: Use a spill pillow or vermiculite.[1][2][3]

  • Neutralize: If the spill is dark (iodine release), treat the absorbent with 10% Sodium Thiosulfate solution until the color fades from brown to colorless.[2][3]

  • Collect: Scoop into a sealable bag/jar and label as Hazardous Waste.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12001099, Ethyl (Z)-3-iodo-2-butenoate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[1][2][3] Retrieved from [Link][1]

×

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